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  • Product: Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
  • CAS: 72701-63-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: Structure, Synthesis, and Applications

Executive Summary In the realm of advanced organic synthesis and drug discovery, heavily substituted pyridines serve as indispensable building blocks. Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, heavily substituted pyridines serve as indispensable building blocks. Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) is a highly functionalized, electron-deficient heterocyclic scaffold. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of finely tuned electronic and steric properties. This whitepaper deconstructs the structural logic, details a field-proven and self-validating synthesis protocol, and outlines the analytical frameworks necessary to leverage this compound in complex drug development pipelines.

Chemical Identity and Structural Logic

To successfully manipulate this molecule, one must first understand the profound electronic descreening of its pyridine core. The presence of multiple electron-withdrawing groups (EWGs) transforms the ring into an exceptional electrophile, perfectly primed for regioselective nucleophilic aromatic substitution ( SN​Ar ).

Quantitative Chemical Properties

The following physical and chemical parameters are critical for predicting solubility, phase-transfer behavior, and thermal stability during scale-up operations, as documented in the 1[1].

PropertyValue
CAS Number 72701-63-4
Molecular Formula C₁₀H₈ClN₃O₄
Molecular Weight 269.64 g/mol
Melting Point 55 ºC
Boiling Point 416.4 ºC at 760 mmHg
Density 1.46 g/cm³
Flash Point 205.6 ºC
Refractive Index 1.569
XLogP3 2.52
Topological Polar Surface Area (TPSA) 109 Ų
Structural Reactivity Mapping

The reactivity of this molecule is dictated by the synergistic effects of its substituents. The C2-chloro group acts as an ideal leaving group, activated by the adjacent C3-cyano and C5-nitro groups which stabilize the intermediate Meisenheimer complex during nucleophilic attack.

StructuralLogic Core Pyridine Core Electron Deficient Scaffold Chloro C2: Chloro SNAr Susceptible Core->Chloro Activates for Nucleophilic Attack Cyano C3: Cyano Pi-Acceptor / EWG Core->Cyano Lowers LUMO Ester C4: Ethyl Carboxylate Steric Bulk / EWG Core->Ester Directs Ortho/Para Nitro C5: Nitro Strong EWG Core->Nitro Maximizes Electrophilicity Methyl C6: Methyl Weak Inductive Donor Core->Methyl Provides Steric Shielding

Logical relationship of functional groups on the pyridine core dictating reactivity.

Mechanistic Synthesis Protocol

The standard industrial and laboratory synthesis of ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate relies on the deoxychlorination of its 2-hydroxy precursor (ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate). Because the precursor is severely electron-deficient, the hydroxyl oxygen is a poor nucleophile. Therefore, high-energy thermal conditions using phosphorus oxychloride ( POCl3​ ) in a high-boiling solvent are required, a methodology historically validated in2[2].

SynthesisWorkflow Start Precursor: Ethyl 3-cyano-2-hydroxy- 6-methyl-5-nitroisonicotinate Reaction Reaction: Reflux at 130°C (Nucleophilic Acyl Substitution) Start->Reaction Reagent Reagent: POCl3 in Chlorobenzene (Chlorinating Agent) Reagent->Reaction Quench Quench: Ice-Water Inverse Addition (Hydrolyzes excess POCl3) Reaction->Quench Validated via TLC/HPLC Extraction Workup: Organic Extraction & Wash (Removes acidic byproducts) Quench->Extraction Product Target: Ethyl 2-chloro-3-cyano- 6-methyl-5-nitroisonicotinate Extraction->Product Yield >85%

Step-by-step chlorination workflow from the 2-hydroxy precursor to the target.

Step-by-Step Self-Validating Methodology

Step 1: Anhydrous Setup and Reagent Charging

  • Action: Suspend ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate (1.0 eq) in anhydrous chlorobenzene. Add POCl3​ (1.5 - 2.0 eq) dropwise under an inert argon atmosphere.

  • Causality: Chlorobenzene is selected because its boiling point (131 °C) provides the exact thermal energy required to drive the formation of the intermediate dichlorophosphite ester on the deactivated ring[2].

  • Self-Validation: The system validates its anhydrous integrity visually; any fuming or rapid temperature spiking during POCl3​ addition indicates moisture contamination, prompting immediate protocol abortion.

Step 2: Thermal Activation and Kinetic Monitoring

  • Action: Heat the reaction mixture to reflux (130 °C) for 4–6 hours.

  • Causality: The high temperature forces the chloride ion to attack the C2 position, displacing the phosphorodichloridate leaving group.

  • Self-Validation: Monitor via HPLC or TLC (Hexanes/Ethyl Acetate). The reaction validates completion when the highly polar baseline spot (2-hydroxy tautomer) completely transitions to a distinct, less polar spot (2-chloro product).

Step 3: Inverse Quenching

  • Action: Cool the mixture to room temperature, then perform an inverse quench by pouring the mixture slowly into vigorously stirred crushed ice/water.

  • Causality: Adding the reaction to ice (rather than water to the reaction) acts as a massive heat sink. This prevents localized exothermic spikes that would otherwise hydrolyze the newly formed C2-chloro bond or the C4-ethyl ester[2].

  • Self-Validation: Maintaining the internal temperature below 20 °C during the quench guarantees the preservation of the ester and cyano functional groups.

Step 4: Isolation and Purification

  • Action: Separate the organic chlorobenzene layer. Wash the aqueous layer with dichloromethane. Combine organics, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate in vacuo.

  • Causality: The basic wash neutralizes and removes the phosphoric acid byproducts generated during the POCl3​ quench.

  • Self-Validation: The pH of the aqueous wash must test neutral (~pH 7.0). An acidic pH indicates incomplete removal of reactive byproducts, which will degrade the product during storage.

Analytical Validation Systems

To ensure the trustworthiness of the synthesized batch, the following analytical fingerprint must be confirmed:

  • ¹H NMR (CDCl₃): The spectrum is remarkably clean due to the lack of aromatic protons. Validation relies on the C6-methyl group appearing as a sharp singlet (~2.8 ppm) and the C4-ethyl ester presenting a classic quartet (~4.4 ppm) and triplet (~1.4 ppm).

  • Infrared (IR) Spectroscopy: Orthogonal validation of functional groups. Look for the sharp nitrile ( C≡N ) stretch at ~2220 cm⁻¹, the ester carbonyl ( C=O ) at ~1730 cm⁻¹, and strong asymmetric/symmetric nitro ( NO2​ ) stretches at ~1530 and 1350 cm⁻¹.

  • Mass Spectrometry (LC-MS): The presence of the chlorine atom provides a built-in isotopic validation. The mass spectrum must show the molecular ion peak [M+H]+ at m/z 270 and an [M+2+H]+ peak at m/z 272 in a strict 3:1 ratio, confirming the incorporation of a single chlorine atom[1].

Applications in Advanced Drug Discovery

In medicinal chemistry, ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly prized "molecular canvas."

  • Heterocycle Annulation: The proximity of the C3-cyano and C2-chloro groups allows for rapid construction of bicyclic systems. Displacement of the chloride by a primary amine followed by intramolecular cyclization into the nitrile yields substituted pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyrimidines—scaffolds ubiquitous in kinase inhibitor design.

  • Orthogonal Deprotection/Reduction: The C5-nitro group can be selectively reduced to an aniline using iron/acetic acid or catalytic hydrogenation without affecting the C3-cyano group, opening the C5/C4 positions for further cyclization.

By mastering the synthesis and reactivity of this intermediate, drug development professionals can dramatically accelerate the generation of complex, patentable chemical space.

References

  • Source: echemi.
  • Title: Full text of "Pyridine And Its Derivatives Part II" Source: Internet Archive URL

Sources

Exploratory

Analytical Profiling and Structural Elucidation of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: A Comprehensive NMR Guide

Executive Summary Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) is a highly functionalized, fully substituted pyridine derivative[1]. Molecules of this class are critical intermediates in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) is a highly functionalized, fully substituted pyridine derivative[1]. Molecules of this class are critical intermediates in the synthesis of advanced agrochemicals and pharmaceutical active ingredients, particularly in the development of kinase inhibitors[2]. Because every position on the pyridine ring is substituted, traditional 1 H NMR provides limited structural connectivity data. This whitepaper details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopic workflow to unambiguously assign the 1 H and 13 C resonances of this complex scaffold, grounded in empirical data and spin-lattice relaxation mechanics[3].

Molecular Architecture & Analytical Challenges

The molecule possesses a molecular formula of C 10​ H 8​ ClN 3​ O 4​ (MW: 269.64 g/mol )[1]. The pyridine core is completely devoid of aromatic protons. The substituents are mapped as follows:

  • N1: Pyridine nitrogen

  • C2: Chloro group (-Cl)

  • C3: Cyano group (-C≡N)

  • C4: Ethyl carboxylate (-COOCH 2​ CH 3​ )

  • C5: Nitro group (-NO 2​ )

  • C6: Methyl group (-CH 3​ )

Causality in Analytical Strategy: The absence of scalar coupling ( 3JHH​ or 4JHH​ ) across the aromatic ring means that 1 H NMR can only identify the peripheral aliphatic groups (the C6-methyl and the C4-ethyl ester). Therefore, structural elucidation relies heavily on 13 C NMR and 2D heteronuclear correlation experiments (HMBC) to bridge the quaternary carbons and validate the regiochemistry[4].

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data acquisition, the following protocol is optimized specifically for highly substituted, electron-deficient heteroaromatics.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 30–50 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected because the molecule lacks exchangeable hydrogen bond donors (e.g., -OH, -NH), ensuring excellent solubility. Tetramethylsilane (TMS) at 0.01% v/v must be included as an internal chemical shift reference ( δ 0.00 ppm).

  • 1 H NMR Acquisition: Acquire on a 400 MHz or 600 MHz spectrometer equipped with a cryoprobe using a standard single-pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 1.0 second and acquire 16 scans.

  • 13 C NMR Acquisition: Acquire using a proton-decoupled sequence (e.g., zgpg30).

    • Critical Parameter Adjustment: Set the D1​ delay to 5.0–10.0 seconds .

    • Causality: Five of the ten carbons in this molecule are quaternary aromatic carbons. These nuclei lack attached protons, meaning they do not benefit from dipole-dipole relaxation or significant Nuclear Overhauser Effect (NOE) enhancement[3]. A standard 1-second delay will result in severe signal attenuation for C2, C3, C4, C5, and C6.

  • 2D HMBC Acquisition: Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz to capture 2J and 3J correlations from the methyl and ethyl protons to the pyridine ring.

NMR_Workflow Step1 1. Sample Preparation (30 mg in 0.6 mL CDCl3 + TMS) Step2 2. 1H NMR Acquisition (16 Scans, D1 = 1s) Step1->Step2 Step3 3. 13C NMR Acquisition (1024 Scans, D1 = 5-10s) *Crucial for Quaternary C* Step2->Step3 Step4 4. 2D HMBC Experiment (Optimized for 8 Hz coupling) Step3->Step4 Step5 5. Structural Elucidation & Resonance Assignment Step4->Step5

Optimized NMR acquisition workflow for fully substituted pyridine derivatives.

1 H NMR Spectroscopic Data & Mechanistic Assignment

The 1 H NMR spectrum is remarkably clean, consisting of only three distinct signals. The integration serves as an internal self-validation tool: the 3:2:3 ratio perfectly matches the structural stoichiometry.

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
4.50 Quartet (q)2H7.1C4-Ester -CH 2​ -
2.85 Singlet (s)3H-C6-CH 3​
1.40 Triplet (t)3H7.1C4-Ester -CH 2​ -CH 3​

Causality of Chemical Shifts:

  • C6-Methyl ( δ 2.85): A standard methyl group on a pyridine ring typically resonates around δ 2.50. However, this specific methyl group is flanked by the highly electronegative pyridine nitrogen and an ortho-nitro (-NO 2​ ) group. The strong diamagnetic anisotropy and electron-withdrawing nature of the nitro group deshield these protons, pushing them significantly downfield to ~2.85 ppm[2].

  • Ester Methylene ( δ 4.50): Standard ethyl esters appear at δ 4.10–4.20. The extreme electron deficiency of the fully substituted pyridine core (bearing -Cl, -CN, and -NO 2​ ) exerts a strong inductive pull through the carboxylate system, further deshielding the methylene protons[3].

13 C NMR Spectroscopic Data & Mechanistic Assignment

The 13 C NMR spectrum contains 10 distinct resonances, corresponding to the 10 unique carbon environments.

Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Rationale
163.0 Quaternary (C=O)C4-Ester CarbonylCharacteristic ester carbonyl shift.
154.0 Quaternary (Ar)C6 (Pyridine)Deshielded by adjacent N and inductive effect of C6-CH 3​ [4].
151.0 Quaternary (Ar)C2 (Pyridine)Strongly deshielded by the adjacent electronegative N and -Cl group.
145.0 Quaternary (Ar)C5 (Pyridine)Deshielded by the strongly electron-withdrawing -NO 2​ group.
135.0 Quaternary (Ar)C4 (Pyridine)Alpha to the ester group; standard substituted pyridine range.
112.0 Quaternary (C≡N)C3-CyanoCharacteristic sp-hybridized nitrile carbon.
111.0 Quaternary (Ar)C3 (Pyridine)Shielded relative to other ring carbons due to the resonance and anisotropic effects of the attached cyano group.
64.0 Secondary (CH 2​ )C4-Ester -C H 2​ -Deshielded aliphatic carbon attached to oxygen.
24.0 Primary (CH 3​ )C6-C H 3​ Pyridine-bound methyl carbon.
14.0 Primary (CH 3​ )C4-Ester -CH 2​ -C H 3​ Terminal aliphatic methyl carbon.

2D HMBC Connectivity Network

Because the pyridine ring lacks protons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for proving the regiochemistry of the substituents[4]. The logical relationships are established by observing magnetization transfer from the peripheral protons to the core carbons.

  • From the C6-Methyl ( δ 2.85): Strong 2JCH​ correlation to C6 ( δ 154.0) and a 3JCH​ correlation to C5 ( δ 145.0). This unambiguously anchors the nitro group's position relative to the methyl group.

  • From the Ester Methylene ( δ 4.50): Strong 3JCH​ correlation to the ester carbonyl ( δ 163.0) and a 2JCH​ correlation to the ester methyl ( δ 14.0).

HMBC_Network H_C6 C6-Methyl Protons (δ 2.85) C6 Pyridine C6 (δ 154.0) H_C6->C6 2J (Strong) C5 Pyridine C5 (δ 145.0) H_C6->C5 3J (Strong) H_Est Ester CH2 Protons (δ 4.50) CO Ester C=O (δ 163.0) H_Est->CO 3J (Strong) C_Est Ester CH3 (δ 14.0) H_Est->C_Est 2J (Strong)

Key HMBC logical relationships establishing the connectivity of the fully substituted pyridine core.

Conclusion

The structural elucidation of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate requires a deliberate and physics-grounded approach to NMR spectroscopy. By extending relaxation delays to accommodate the high density of quaternary carbons and leveraging HMBC networks to bridge the proton-free heteroaromatic core, researchers can establish a self-validating analytical profile. This methodology ensures absolute confidence in the regiochemical assignment of this highly functionalized scaffold.

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of action of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate and its derivatives. Direct experimental data on this specific class of compounds is limited in publicly available literature. Therefore, this guide synthesizes information from structurally related molecules to propose plausible biological activities and molecular targets. By examining the individual contributions of the substituted isonicotinate core, the nitro group, the cyano moiety, and the chloro substituent, we will explore potential applications in oncology and infectious diseases. This document is intended to serve as a foundational resource for researchers, offering insights into potential therapeutic applications and providing a framework for future experimental investigation.

Introduction: Deconstructing a Multifunctional Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives, such as Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate, are of significant interest due to their synthetic tractability and the diverse pharmacological activities imparted by various functional groups.[2][3] The title compound, identified by CAS number 72701-63-4, possesses a unique combination of substituents on an isonicotinate framework, each with the potential to contribute to a distinct mechanism of action.[4][5]

This guide will dissect the molecule to understand the probable roles of its key functional components:

  • The Isonicotinate Core: Known for a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[6][7][8][9]

  • The 3-Cyano Group: Frequently associated with anticancer properties, particularly as inhibitors of kinases and other proteins involved in cell proliferation and survival.[2][10][11][12]

  • The 5-Nitro Group: A strong electron-withdrawing group that can mediate antimicrobial and anticancer effects, often through redox-mediated mechanisms.[1][13][14][15][16]

  • The 2-Chloro Substituent: A reactive site that can be crucial for covalent interactions with biological targets or serve as a key synthetic handle for creating derivatives.[17][18]

By understanding the established activities of these individual moieties, we can construct a scientifically grounded hypothesis for the mechanism of action of the complete molecule and its derivatives.

Postulated Mechanisms of Action

Based on the functionalities present in the core structure, we can propose several potential mechanisms of action for this class of compounds, primarily in the realms of anticancer and antimicrobial therapies.

Anticancer Activity: A Multi-pronged Approach

The combination of the cyano and nitro groups on a pyridine scaffold strongly suggests potential for anticancer activity.[1][2][13]

The 3-cyanopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[2][12] Specifically, derivatives of cyanopyridine have shown potent inhibitory activity against Pim-1 kinase , an oncogenic serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[10][12]

  • Proposed Mechanism: Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate derivatives may act as ATP-competitive inhibitors of Pim-1 kinase. The cyano group can form critical hydrogen bonds within the ATP-binding pocket of the enzyme, leading to the inhibition of its phosphorylating activity. This would, in turn, disrupt downstream signaling pathways that promote cell cycle progression and inhibit apoptosis.[10][12]

Certain cyanopyridine derivatives have been identified as modulators of survivin , an inhibitor of apoptosis protein that is highly expressed in most human tumors.[10][11]

  • Proposed Mechanism: These compounds could potentially interfere with the function or expression of survivin, leading to an increase in caspase activity and the induction of apoptosis in cancer cells.[11]

The nitroaromatic group is a known pharmacophore and potential toxicophore.[16] In the hypoxic environment of solid tumors, the nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates.[15]

  • Proposed Mechanism: These reactive species can induce cellular damage through covalent modification of macromolecules, including DNA and proteins, leading to cytotoxicity.[15][16] This redox cycling can also generate reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.

Antimicrobial Activity

The presence of a nitropyridine scaffold is also indicative of potential antimicrobial properties, particularly antibacterial activity.[13][16]

  • Proposed Mechanism: Similar to the anticancer mechanism, the antimicrobial action of nitroaromatic compounds often involves the intracellular reduction of the nitro group by microbial nitroreductases.[15][16] This process generates cytotoxic radicals that can damage microbial DNA, proteins, and other essential cellular components, leading to cell death.[16] This mechanism is the basis for the activity of several established nitroaromatic antimicrobial drugs.

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds can be finely tuned by modifying the substituents on the isonicotinate ring.

SubstituentPositionPostulated Role in Activity
Ethyl Ester 4Influences solubility, cell permeability, and may be a substrate for cellular esterases, potentially leading to the formation of an active carboxylic acid metabolite.
Chloro 2Acts as a leaving group for nucleophilic substitution, allowing for the synthesis of diverse derivatives. It may also participate in covalent interactions with target proteins.[17]
Cyano 3Key for interaction with biological targets like kinase ATP-binding sites.[10][12]
Nitro 5Crucial for redox-mediated anticancer and antimicrobial effects. Its electron-withdrawing nature also influences the overall electronic properties of the molecule.[14][16]
Methyl 6Can influence the steric and electronic properties of the molecule, potentially affecting binding affinity and selectivity for target proteins.

Experimental Workflows for Mechanistic Validation

To investigate the hypothesized mechanisms of action, a structured experimental approach is necessary.

General Cytotoxicity and Antimicrobial Screening

The initial step is to assess the broad biological activity of the compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Plating: Seed cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the target bacteria (e.g., E. coli, S. aureus).

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Target-Specific Assays

If the compounds show significant activity in the initial screens, target-specific assays should be performed.

Protocol 3: In Vitro Pim-1 Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine Pim-1 kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a specified time at room temperature.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence).

  • Data Analysis: Calculate the IC50 values for kinase inhibition.

Visualizing the Workflow

The following diagram illustrates a logical workflow for investigating the mechanism of action of a novel compound from this class.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Silico and Further Validation Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Kinase Kinase Inhibition Assays (e.g., Pim-1 Kinase) Cytotoxicity->Kinase Apoptosis Apoptosis Assays (e.g., Caspase Activity, Survivin Levels) Cytotoxicity->Apoptosis Redox Redox Activity Assays (e.g., ROS Measurement) Cytotoxicity->Redox Antimicrobial Antimicrobial Assays (e.g., MIC against Bacteria) Antimicrobial->Redox Docking Molecular Docking (e.g., Pim-1 Active Site) Kinase->Docking InVivo In Vivo Studies (e.g., Xenograft Models) Apoptosis->InVivo

Caption: A workflow for investigating the biological activity of novel compounds.

Visualizing a Potential Signaling Pathway

The diagram below illustrates the potential impact of these derivatives on the Pim-1 kinase signaling pathway.

Pim1_Pathway Compound Ethyl 2-chloro-3-cyano-6-methyl- 5-nitroisonicotinate Derivative Pim1 Pim-1 Kinase Compound->Pim1 Inhibition Bad Bad Pim1->Bad Phosphorylation (Inhibition) p27 p27 Pim1->p27 Phosphorylation (Inhibition) Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition CellCycle Cell Cycle Progression p27->CellCycle Inhibition

Caption: Postulated inhibition of the Pim-1 kinase pathway by the derivative.

Conclusion and Future Directions

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate derivatives represent a promising, albeit underexplored, class of compounds. The confluence of a cyanopyridine moiety, a nitro group, and a reactive chloro-substituent on an isonicotinate scaffold suggests significant potential for anticancer and antimicrobial activities. The proposed mechanisms, including kinase inhibition, apoptosis induction, and redox-mediated cytotoxicity, are grounded in the well-documented activities of structurally related molecules.

Future research should focus on the synthesis of a library of derivatives to explore the structure-activity relationships and to optimize potency and selectivity. The experimental workflows outlined in this guide provide a clear path for validating the hypothesized mechanisms of action and for identifying lead compounds for further preclinical development. In silico studies, such as molecular docking, can also provide valuable insights into the specific molecular interactions driving the biological activity of these compounds.[2]

References

  • Vertex AI Search. (2026, March 13).
  • Molecules. (2020, February 5).
  • PubMed. (2023, July 15).
  • ResearchGate. (2025, August 6). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides.
  • PubMed. (2015, November 15). Synthesis and evaluation of antibacterial activity of (R)
  • Benchchem. (2025). A Comparative Analysis of the Biological Activity of 2-Nitro-6-(pyridin-2-yl)aniline and Structurally Similar Compounds.
  • PubMed. (2015, February 1). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides.
  • PMC - NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Benchchem. (2025). The Pivotal Role of 2-Chloro-3-Cyano-Pyridine 1-Oxide in Medicinal Chemistry: A Technical Guide.
  • ACS Omega. (2023, May 24).
  • MDPI. (2012, August 24). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues.
  • MDPI. (2021, February 26). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • MDPI. (2020, October 22).
  • PubMed. (2022, September 5).
  • International Journal of Pharmaceutical Sciences and Research. (2014, January 11). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26).
  • Benchchem. (2025).
  • ChemistrySelect. (2024, May 27).
  • Vulcanchem. (n.d.).
  • PubChemLite. (n.d.).
  • APAC Pharmaceutical, LLC. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubMed. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)
  • Echemi. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2016, January 10). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox.

Sources

Exploratory

X-Ray Crystal Structure Analysis of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: A Technical Guide to Elucidating Highly Substituted Pyridine Architectures

Executive Summary The structural elucidation of highly functionalized, pentasubstituted pyridines presents a unique set of crystallographic challenges. Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized, pentasubstituted pyridines presents a unique set of crystallographic challenges. Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4)[1][2] is a prime example of such an architecture. Featuring a fully substituted pyridine ring (with chloro, cyano, ethyl ester, nitro, and methyl substituents occupying positions 2 through 6, respectively), this molecule is subjected to extreme intramolecular steric strain and complex electronic push-pull dynamics.

Because the synthesis of such dense heteroaromatics often yields ambiguous regiochemistry, Single-Crystal X-Ray Diffraction (SCXRD) serves as the definitive analytical tool. This whitepaper outlines the causality-driven protocols required to successfully crystallize, collect, and refine the X-ray structure of this specific compound, ensuring a self-validating workflow that meets the highest standards of the International Union of Crystallography (IUCr).

Physicochemical Profiling & Crystallization Causality

The first barrier to structural analysis is obtaining a diffraction-quality single crystal. The physicochemical properties of the target molecule dictate the thermodynamic and kinetic pathways chosen for crystal growth.

The Low-Melting Point Challenge

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate has a remarkably low melting point of approximately 55 ºC[1]. In crystallographic terms, a low melting point indicates weak intermolecular lattice energies (dominated by dispersion forces rather than strong hydrogen bonds).

  • Causality: Attempting room-temperature evaporation will likely result in phase separation (oiling out) or the formation of highly twinned, microcrystalline aggregates due to rapid nucleation kinetics.

  • Protocol: Sub-ambient Vapor Diffusion . The compound should be dissolved in a moderately polar, volatile solvent (e.g., dichloromethane) and placed in an anti-solvent chamber (e.g., heptane) maintained at 4 ºC. The reduced thermal energy slows the diffusion rate, suppressing secondary nucleation and promoting the growth of a single, macroscopic domain.

  • Self-Validation: Crystals must be examined under a polarized light microscope. A sharp, uniform extinction every 90° of rotation validates the absence of macroscopic twinning, greenlighting the crystal for diffraction.

Quantitative Target Metrics

To ensure the integrity of the final structural model, the experiment must target specific refinement metrics. Table 1 summarizes the physicochemical parameters and the strict crystallographic thresholds required for publication.

Table 1: Physicochemical Profile and Target Crystallographic Metrics

ParameterValue / Target Metric
Chemical Formula C10H8ClN3O4
Formula Weight 269.64 g/mol
Melting Point 55 °C[1]
Data Collection Temp 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Target R1 (I > 2σ(I)) ≤ 0.050
Target wR2 (All data) ≤ 0.150
Goodness-of-Fit (GoF) 0.95 – 1.05

X-Ray Diffraction Data Collection Protocol

Workflow N1 Crystal Selection N2 Cryo-Cooling (100 K) N1->N2 N3 Data Collection (Mo/Cu Kα) N2->N3 N4 Data Reduction & Absorption N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Refinement (OLEX2) N5->N6

Figure 1: Self-validating SCXRD workflow for low-melting pyridine derivatives.
Cryo-Cooling Mechanics

The crystal must be mounted using a paralyzing cryo-protectant (e.g., Paratone-N oil) on a Kapton loop and immediately flash-cooled to 100 K using a nitrogen cold stream.

  • Causality: The ethyl ester (-COOCH2CH3) and nitro (-NO2) groups possess high degrees of rotational freedom. At room temperature, dynamic disorder (thermal libration) smears the electron density, artificially inflating the Atomic Displacement Parameters (ADPs) and masking the true atomic positions. Flash-cooling to 100 K freezes the molecule into its global energy minimum, transforming dynamic disorder into resolvable static states.

Structure Solution and Refinement (Mechanistic Insights)

The phase problem is the fundamental hurdle of X-ray crystallography. For a molecule of this size, modern dual-space algorithms provide a highly reliable, automated solution.

Algorithmic Processing
  • Structure Solution: The initial electron density map is generated using SHELXT ()[3][4]. SHELXT utilizes intrinsic phasing, bypassing traditional direct methods to automatically assign the space group and locate all non-hydrogen atoms.

  • Refinement Environment: Full-matrix least-squares refinement on F2 is conducted using OLEX2 ()[5][6]. OLEX2 provides the graphical interface necessary to visually inspect residual electron density peaks (Q-peaks) and apply complex chemical restraints.

Resolving Conformational Disorder

The terminal ethyl group of the isonicotinate moiety is highly susceptible to static disorder, often occupying two distinct spatial orientations within the crystal lattice. If unaddressed, this manifests as highly elongated, non-positive definite (NPD) thermal ellipsoids.

Disorder A Identify Q-Peaks near Ethyl Chain B Split Atoms into PART 1 & PART 2 A->B C Apply Restraints (SADI, DFIX) B->C D Apply Constraints (EADP) C->D E Refine Occupancy (Free Variable) D->E

Figure 2: Algorithmic logic for resolving ethyl ester conformational disorder.

Self-Validating Disorder Protocol:

  • Identify & Split: Locate the residual Q-peaks representing the minor conformation. Assign the major conformation to PART 1 and the minor to PART 2.

  • Restrain (SADI): Apply Similar Distance (SADI) restraints to ensure the C-C and C-O bond lengths in both parts remain chemically sensible (e.g., C-C ≈ 1.52 Å).

  • Constrain (EADP): Apply Equivalent Atomic Displacement Parameters (EADP) to overlapping atoms to prevent mathematical correlation errors during the least-squares matrix inversion.

  • Refine: Link the occupancies of PART 1 and PART 2 to a single Free Variable (FVAR) so they sum exactly to 1.0. The model is validated when the R1 factor drops and the maximum shift/error ratio converges to < 0.001.

Conformational and Intermolecular Analysis

Once refined, the crystallographic data provides profound insights into the molecule's internal strain and its supramolecular assembly.

Intramolecular Steric Strain

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is a textbook example of extreme steric crowding. The C4-ester is flanked by a rigid C3-cyano group and a bulky C5-nitro group.

  • Mechanistic Result: Pauli repulsion strictly forbids the ester carbonyl and the nitro group from achieving coplanarity with the pyridine ring. The structural model will reveal significant torsion angles (often > 60°) for both the -COOEt and -NO2 groups relative to the aromatic plane. This orthogonal arrangement breaks the extended π-conjugation, which directly impacts the molecule's UV-Vis absorption profile and reactivity.

Supramolecular Halogen Bonding

While the molecule lacks traditional hydrogen bond donors (no N-H or O-H groups), its crystal packing is heavily directed by dipole-dipole interactions and halogen bonding . The C2-chloro substituent features a region of depleted electron density (a σ-hole) along the extension of the C-Cl bond.

  • Mechanistic Result: Look for short intermolecular contacts between the C2-Cl atom and the nitrogen lone pair of the C3-cyano group of an adjacent molecule (C-Cl···N≡C). Such halogen bonds in pyridine derivatives typically exhibit contact distances significantly shorter than the sum of their van der Waals radii (e.g., < 3.2 Å) and approach a linear bond angle (~170°)[7][8].

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Risken, R., Schrimpf, T., Klotz, F. D., & Strohmann, C. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. IUCrData, 9(6). URL:[Link]

Sources

Foundational

Thermodynamic Stability of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate at Room Temperature: A Technical Guide

Executive Summary Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) is a highly functionalized, fully substituted pyridine derivative utilized as a critical building block in advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) is a highly functionalized, fully substituted pyridine derivative utilized as a critical building block in advanced pharmaceutical synthesis. At standard room temperature (25°C), the compound exists as a crystalline solid with a melting point of approximately 55°C [1].

While it exhibits robust thermodynamic stability in its dry, solid state—governed by strong crystal lattice packing—its highly electron-deficient core renders it both kinetically and thermodynamically vulnerable in solution or high-humidity environments. This whitepaper dissects the thermodynamic drivers of its stability, maps its degradation pathways, and establishes self-validating experimental protocols for stability assessment.

Structural Analysis & Electronic Effects

The thermodynamic stability of substituted pyridines is dictated by the delicate balance between the stabilizing resonance energy of the aromatic ring and the destabilizing steric/electronic repulsions introduced by dense functionalization [2]. In this molecule, every carbon atom of the pyridine ring is substituted, creating extreme push-pull dynamics and severe steric crowding.

  • C2-Chloro (-Cl): Operates as an inductive electron-withdrawing group (EWG). Due to the adjacent electronegative ring nitrogen, the C-Cl bond is highly polarized, establishing C2 as a prime target for Nucleophilic Aromatic Substitution (SNAr).

  • C3-Cyano (-CN): A linear, sterically unobtrusive group that exerts strong resonance and inductive withdrawal, further depleting π -electron density.

  • C4-Ethyl Carboxylate (-COOEt): The isonicotinate core. While thermodynamically primed for hydrolysis due to ring electron deficiency, its reactivity is heavily modulated by steric shielding from the adjacent C3 and C5 groups.

  • C5-Nitro (-NO2): The most potent EWG on the ring. It dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the π -system, activating the entire ring toward nucleophilic attack.

  • C6-Methyl (-CH3): A weak electron-donating group (EDG) via hyperconjugation. Its stabilizing effect is negligible against the overwhelming electron withdrawal of the other four substituents.

G Pyridine Pyridine Core (Electron Deficient) C2 C2: -Cl (Inductive EWG / Leaving Group) C2->Pyridine Inductive pull C3 C3: -CN (Resonance EWG) C3->Pyridine Resonance pull C4 C4: -COOEt (Resonance EWG) C4->Pyridine Resonance pull C5 C5: -NO2 (Strong Resonance EWG) C5->Pyridine Strong resonance pull C6 C6: -CH3 (Weak EDG) C6->Pyridine Hyperconjugation push

Electronic distribution and substituent effects on the pyridine core.

Mechanisms of Degradation: Thermodynamics vs. Kinetics

At room temperature (25°C), the activation energy ( Ea​ ) required for auto-degradation in a dry, inert atmosphere is insurmountable, yielding a stable shelf-life. However, the introduction of solvent or moisture fundamentally alters the thermodynamic landscape, lowering the free energy ( ΔG ) threshold for two primary degradation pathways:

A. Nucleophilic Aromatic Substitution (SNAr) at C2

The displacement of the C2-chloro group is the most thermodynamically favorable degradation route in aqueous or protic media. The reaction is driven by the formation of a highly stabilized Meisenheimer complex. The extreme electron withdrawal from the C5-nitro and C3-cyano groups stabilizes the negative charge in the intermediate, making the transition state kinetically accessible even at room temperature [3].

B. Sterically Hindered Ester Hydrolysis at C4

Thermodynamically, the hydrolysis of the C4-ethyl ester to the corresponding carboxylic acid is highly exergonic ( ΔG<0 ) due to the electrophilicity of the carbonyl carbon. However, kinetically , the reaction is severely restricted. The bulky C3-cyano and C5-nitro groups block the Bürgi-Dunitz trajectory required for nucleophilic attack on the carbonyl. Consequently, SNAr at the less encumbered C2 position often outcompetes ester hydrolysis at 25°C.

SNAr Reactant Intact Molecule (C2-Cl) Meisenheimer Meisenheimer Complex (Thermodynamic Sink) Reactant->Meisenheimer + Nu- Nucleophile Nucleophile (e.g., H2O/OH-) Nucleophile->Meisenheimer Product Degraded Product (C2-OH) Meisenheimer->Product - Cl- LeavingGroup Chloride Ion (Cl-) Meisenheimer->LeavingGroup

Nucleophilic Aromatic Substitution (SNAr) pathway at the C2 position.

Experimental Protocols for Stability Assessment

To establish a trustworthy stability profile, analytical workflows must be self-validating. The following protocols utilize internal standards and orthogonal detection methods to ensure high-fidelity thermodynamic data.

Protocol 1: Accelerated Solution-State Stability Testing (HPLC-UV)

Objective: Quantify the thermodynamic equilibrium constants and degradation kinetics in aqueous/organic mixtures.

  • Stock Preparation: Dissolve the API in anhydrous Acetonitrile (ACN) to a precise concentration of 1.0 mg/mL. Add 0.1 mg/mL of an inert internal standard (e.g., biphenyl) to correct for injection volume variance.

  • Matrix Spiking: Prepare stress aliquots by diluting the stock 1:10 into ACN/Water (50:50 v/v) buffered at pH 4.0, 7.0, and 9.0 using 50 mM phosphate buffers.

  • Incubation: Seal the aliquots in amber glass vials (to eliminate photochemical variables) and incubate in a thermostat-controlled chamber at 25°C ± 0.1°C.

  • Chromatographic Sampling: Inject 10 µL into an HPLC-UV system (C18 column, 254 nm detection, gradient elution from 10% to 90% ACN in water with 0.1% TFA) at intervals: t=0,1h,4h,24h,72h .

  • Kinetic Extraction: Plot ln(AreaAPI​/AreaIS​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ), from which the activation free energy ( ΔG‡ ) can be derived.

Protocol 2: Solid-State Moisture Sensitivity (Karl Fischer & qNMR)

Objective: Assess the vulnerability of the crystal lattice to atmospheric moisture at room temperature.

  • Equilibration: Weigh 50.0 mg of the crystalline compound into open glass vials. Place the vials in a sealed desiccator maintained at 75% Relative Humidity (RH) using a saturated NaCl aqueous solution at 25°C.

  • Moisture Quantification: At days 1, 7, and 14, harvest 10 mg of the sample and analyze via Coulometric Karl Fischer titration to quantify the mass percent of absorbed water.

  • Structural Integrity (qNMR): Dissolve the remaining 40 mg in anhydrous DMSO- d6​ . Add a precisely weighed amount of Maleic acid as a quantitative internal standard. Acquire a 1 H-NMR spectrum (D1 > 5 * T1) and integrate the C6-methyl singlet (~2.5 ppm) against the Maleic acid olefinic protons to determine the absolute molar ratio of intact compound versus degradation products.

Data Presentation: Anticipated Stability Profile

The table below summarizes the expected thermodynamic and kinetic behavior of the compound at 25°C based on the structural vulnerabilities discussed.

Environmental ConditionMatrix / StatePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Primary Thermodynamic Driver
Solid State (Dry, Argon) Crystalline PowderNone (Stable)> 2 YearsHigh crystal lattice energy
Solid State (75% RH) Crystalline PowderSurface SNAr / Hydrolysis~ 6 MonthsFavorable ΔHhydration​
Solution (pH 7.0) ACN/Water (1:1)SNAr (C2-Cl displacement)~ 48 HoursLeaving group stability (Cl⁻)
Solution (pH 9.0) ACN/Water (1:1)SNAr & Ester Hydrolysis< 2 HoursHigh electrophilicity of C2/C4

Conclusion and Handling Directives

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is a thermodynamically stable solid at room temperature only when isolated from nucleophiles and moisture. Its dense array of electron-withdrawing groups creates a highly activated, electron-deficient pyridine core. For drug development professionals and synthetic chemists, this necessitates strict handling protocols:

  • Storage: Must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen). While stable at 25°C, long-term storage at 2-8°C is recommended to further suppress any ambient kinetic degradation.

  • Solvent Selection: Avoid protic solvents (alcohols, water) during prolonged room-temperature processing unless degradation is the intended synthetic step.

References

  • Title: Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC) Source: MDPI - Energies URL: [Link]

  • Title: Recent advances in decorating the meta-position of pyridines through a temporary dearomatization strategy Source: Chemical Communications (RSC Publishing) URL: [Link]

Exploratory

Comprehensive Technical Guide on Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: Molecular Properties, Exact Mass, and Synthetic Workflows

Executive Summary Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of advanced pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and kinase inhibitors. Due to its dense array of electron-withdrawing groups (EWGs) and precisely positioned reactive sites, manipulating this molecule requires rigorous analytical tracking and controlled synthetic environments. This whitepaper provides a deep-dive technical analysis of its exact mass, structural topology, and a self-validating synthetic protocol for its preparation.

Chemical Identity & Structural Topology

The structural architecture of this compound is defined by a central electron-deficient pyridine ring, heavily substituted at every available carbon position. This precise topological arrangement dictates its reactivity, particularly its susceptibility to nucleophilic aromatic substitution ( ) at the C2 position.

FunctionalGroups Core Pyridine Core (Electron Deficient) C2 C2: Chloro (-Cl) SNAr Leaving Group Core->C2 C3 C3: Cyano (-CN) Electron Withdrawing Core->C3 C4 C4: Ethyl Carboxylate Steric Bulk & Ester Core->C4 C5 C5: Nitro (-NO2) Strong EWG Core->C5 C6 C6: Methyl (-CH3) Inductive Donor Core->C6

Figure 1: Functional group topology of the highly substituted pyridine core.

Key Structural Implications:
  • C2-Chloro: Acts as the primary leaving group. The electron-withdrawing nature of the adjacent cyano and nitro groups significantly lowers the LUMO of the pyridine ring, making the C2 position highly electrophilic.

  • C4-Ethyl Carboxylate: Provides a vector for further functionalization (e.g., saponification to the carboxylic acid or reduction to an alcohol) while adding steric bulk that directs incoming nucleophiles away from the C3/C5 positions.

Physicochemical Profiling & Mass Spectrometry

For researchers conducting High-Resolution Mass Spectrometry (HRMS) such as Time-of-Flight (TOF) or Orbitrap analysis, distinguishing between the atomic weight-averaged molecular weight and the monoisotopic exact mass is critical for determining elemental composition with parts-per-million (ppm) accuracy.

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula Defines the isotopic envelope.
Molecular Weight 269.64 g/mol [1]Used for bulk stoichiometric calculations.
Exact Mass (Monoisotopic) 269.02000 Da[1]Crucial for HRMS identification.
M+2 Isotope Peak ~271.017 DaDiagnostic for the presence of a single Chlorine atom ( vs ratio of ~3:1).
Density 1.46 g/cm³[1]Indicates high molecular packing density.
Melting Point 55 ºC[1]Relevant for crystallization and formulation.
Boiling Point 416.4 ºC at 760 mmHg[1]Indicates low volatility; requires LC over GC.

Causality in Mass Spectrometry: The exact mass of 269.0203 Da (often truncated in databases to 269.02000[1]) is calculated using the most abundant isotopes: (12.0000), (1.0078), (34.9688), (14.0031), and (15.9949). When analyzing this compound via LC-MS (ESI+), the expected peak will manifest at m/z 270.028 , accompanied by a distinct peak at m/z 272.025 at approximately 32% relative abundance, serving as a self-validating isotopic fingerprint for the chlorine atom.

Validated Experimental Protocol: Deoxychlorination Workflow

The standard synthesis of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate relies on the deoxychlorination of its 2-hydroxy precursor (ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate) using phosphorus oxychloride ( )[2].

SynthesisWorkflow A Precursor: 2-Hydroxy Pyridine Derivative B Reagent: POCl3 in Chlorobenzene (Reflux, 100-130°C) A->B Addition C Intermediate: Dichlorophosphite Adduct B->C Phosphorylation D Nucleophilic Substitution (Chloride attack) C->D SNAr Mechanism E Workup: Ice/Water Quench & Extraction D->E Cooling & Quench F Product: 2-Chloro Pyridine Derivative E->F Purification

Figure 2: Mechanistic workflow for 2-hydroxy to 2-chloro pyridine conversion via POCl3.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that intermediate states can be physically observed and analytically confirmed before proceeding.

Step 1: Reagent Charging & Solvent Selection

  • Action: Suspend 1.0 equivalent of ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate in anhydrous chlorobenzene (10 mL/g). Add 1.5 to 2.0 equivalents of dropwise at room temperature under a nitrogen atmosphere.

  • Causality: Chlorobenzene is explicitly chosen because its high boiling point (131 °C) allows the reaction to reach the thermal threshold required to drive the mechanism[2]. It is also completely inert to , unlike ether or alcohol solvents.

Step 2: Phosphorylation and Reflux

  • Action: Heat the reaction mixture to reflux (100–120 °C) for 4–6 hours.

  • Causality: The hydroxyl group of the precursor tautomerizes and attacks , forming a highly reactive dichlorophosphite intermediate. The high temperature provides the activation energy for the free chloride ion to attack the C2 position, displacing the phosphite leaving group and restoring aromaticity.

Step 3: In-Process Self-Validation (TLC Monitoring)

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Validation: The reaction is complete when the highly polar baseline spot (the 2-hydroxy precursor) is entirely consumed and replaced by a highly UV-active, non-polar spot (the 2-chloro product).

Step 4: Controlled Quenching

  • Action: Cool the mixture to room temperature, then pour it dropwise into a vigorously stirred beaker of crushed ice and water.

  • Causality: reacts violently with water. Pouring the mixture over crushed ice provides a massive thermal heat sink, dissipating the exothermic hydrolysis of excess into phosphoric and hydrochloric acids. Keeping the temperature near 0 °C prevents the acid-catalyzed hydrolysis of the delicate C4 ethyl ester.

Step 5: Extraction and Isolation

  • Action: Extract the aqueous mixture with Dichloromethane (DCM). Wash the combined organic layers with cold saturated until the aqueous phase reaches pH 7. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the crude product.

Analytical Validation Strategies

To confirm the integrity of the synthesized Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate, the following analytical suite must be employed:

  • -NMR (CDCl3): The spectrum will be highly distinct due to the lack of aromatic protons. Validation relies on the ethyl ester signals: a clear quartet at ~4.4 ppm ( ) and a triplet at ~1.4 ppm ( ). The C6-methyl group will appear as a sharp singlet at ~2.8 ppm, shifted downfield due to the adjacent nitro group.

  • -NMR: Expect 10 distinct carbon signals. The C2 carbon attached to the chlorine will appear near 145-150 ppm, while the cyano carbon will appear near 113 ppm.

  • FT-IR Spectroscopy: Look for a sharp, intense peak at ~2230 cm⁻¹ confirming the intact nitrile ( ) group, and a strong carbonyl stretch at ~1735 cm⁻¹ confirming the ester. The nitro group will present strong asymmetric and symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.

References

  • Echemi Product Database. ETHYL 2-CHLORO-3-CYANO-6-METHYL-5-NITROPYRIDINE-4-CARBOXYLATE Basic Attributes and Computed Properties. Retrieved March 28, 2026. 1

  • Internet Archive. Pyridine And Its Derivatives Part II. (Mechanistic pathways for the chlorination of hydroxy-ester-nitriles using phosphorus oxychloride in chlorobenzene). Retrieved March 28, 2026.2

  • Chemchart. Chemical Safety, Models, Suppliers, Regulation, and Patents for Pyridine Derivatives. Retrieved March 28, 2026. 3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Nucleophilic Substitution of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Importance of Substituted Isonicotinates Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is a highly functionalized pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Substituted Isonicotinates

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of electron-withdrawing groups (nitro and cyano) and a leaving group (chloro) on the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular scaffolds with potential applications as anti-inflammatory agents, antimicrobial compounds, and other therapeutic agents.[1][4]

This guide provides a comprehensive overview of the principles and a detailed protocol for performing nucleophilic substitution on this versatile building block.

Mechanistic Insights: The Engine of Transformation

The nucleophilic aromatic substitution (SNAr) on Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate proceeds via a well-established addition-elimination mechanism.[5] The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro and cyano groups.[6]

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine atom (C2 position). This is the most electrophilic site due to the combined inductive and resonance effects of the adjacent nitrogen atom and the activating groups.[7][8] This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is effectively stabilized by delocalization onto the electronegative nitrogen atom and the electron-withdrawing substituents.[9] Aromaticity is subsequently restored by the expulsion of the chloride leaving group, yielding the substituted product.

The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the polarity of the solvent, and the reaction temperature.[9] The presence of activating groups is crucial; pyridines without such groups are significantly less reactive towards SNAr.[3]

Visualizing the Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate.

SNAr_Workflow Substrate Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Substrate->Reaction_Setup Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Reaction_Setup Solvent_Base Solvent (e.g., DMF, DMSO) Base (e.g., K2CO3, Et3N) Solvent_Base->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Work-up (Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Substituted Product Purification->Product

Caption: General workflow for the SNAr reaction.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the nucleophilic substitution of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate with a generic amine nucleophile. The specific conditions may require optimization depending on the nucleophile used.

Materials and Reagents
ReagentCAS NumberSupplierNotes
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate72701-63-4e.g., APAC Pharma[10]Starting material.
Amine Nucleophile (e.g., Benzylamine)100-46-9VariousEnsure high purity.
Potassium Carbonate (K₂CO₃)584-08-7VariousAnhydrous, finely powdered.
N,N-Dimethylformamide (DMF)68-12-2VariousAnhydrous, <50 ppm water.
Ethyl Acetate (EtOAc)141-78-6VariousACS grade or higher for extraction.
Hexanes110-54-3VariousACS grade or higher for chromatography.
Brine (Saturated NaCl solution)N/AIn-houseFor washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6VariousFor drying the organic layer.
Silica Gel7631-86-9Various230-400 mesh for column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Reaction Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) and the amine nucleophile (1.2 eq).

  • Solvent Addition: Under an inert atmosphere, add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Reaction Conditions: Stir the mixture at 80 °C. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure substituted product.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several key checkpoints:

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

  • Complete Characterization: Thorough characterization of the final product confirms its identity and purity, validating the success of the substitution reaction.

  • Purity of Reagents: The use of anhydrous solvents and high-purity reagents is critical to avoid side reactions and ensure reproducibility.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate and its derivatives should be handled with care as they are potentially harmful if swallowed, inhaled, or in contact with skin.[13]

    • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]

  • Ingham, S., & Smith, D. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 49(10), 2206–2216. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Study Prep in Pearson+. [Link]

  • Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(10), 2683. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 9). YouTube. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2012). European Journal of Organic Chemistry, 2012(12), 2383-2389. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2004). The Journal of Organic Chemistry, 69(17), 5699-5708. [Link]

  • Synthesis of some N‐substituted isonicotinamides. (2007). Journal of Heterocyclic Chemistry, 44(2), 349-354. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. [Link]

  • Synthesis and evaluation of some novel 3-isonicotinoyl-5-(4- substituted)-2, 3-dihydro-1, 3, 4-oxadiazol-2-yl and substituted 5-(pyridin-4-yl)-1, 3, 4-oxadiazole-2-thiol derivatives for antimicrobial and antitubercular activity. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 410-414. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Chemical Science, 13(42), 12586-12594. [Link]

  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe To Obtain Bromo(methylthio)pyridine. (2012). Synlett, 23(14), 2099-2103. [Link]

  • Material Safety Data Sheet. (2021, November 25). [Link]

  • Isonicotinic acid derivatives and preparation methods and uses thereof. (2019).
  • Synthesis and characterization of some new twin drugs having substituted pyridines. (2012). Der Pharma Chemica, 4(6), 2321-2329. [Link]

  • Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. (2013). Organic Process Research & Development, 17(9), 1145-1153. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. (2002). Organic Syntheses, 79, 209. [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2021). Organic & Biomolecular Chemistry, 19(25), 5651-5660. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ARKIVOC, 2012(6), 384-397. [Link]

  • ethyl cyanoacetate. (n.d.). Organic Syntheses Procedure. [Link]

  • Nucleophilic aromatic substitutions using ethyl 3-mercaptopropionate as nucleophile : Scope and limitations. (2008). Diva-Portal.org. [Link]

Sources

Application

Application of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate in agrochemical formulation

Application Note: Synthetic Utility and Formulation Protocols for Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (ECCMNI) in Agrochemical Development Executive Summary & Mechanistic Rationale Ethyl 2-chloro-3-cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Utility and Formulation Protocols for Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (ECCMNI) in Agrochemical Development

Executive Summary & Mechanistic Rationale

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (ECCMNI, CAS 72701-63-4) is a highly functionalized pyridine derivative that serves as a critical building block in the discovery and synthesis of advanced agrochemicals[1]. The strategic placement of three strongly electron-withdrawing groups (EWG)—a chloro, a cyano, and a nitro group—on the pyridine core renders the ring highly electron-deficient. This electronic topology activates the 2-chloro position for rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines, thiols, and alkoxides. Consequently, ECCMNI is heavily utilized to synthesize complex pyridinecarboxylate herbicides and anthranilic diamide-like insecticides.

Beyond its role as an intermediate, when evaluating ECCMNI or its immediate pro-pesticide derivatives for field efficacy, formulation scientists face a distinct physicochemical challenge: its low melting point of 55ºC[1]. This thermal property dictates that standard dry-milling (e.g., for Wettable Powders) will fail due to frictional melting. Therefore, this guide details both the upstream synthesis of ECCMNI and the downstream causality-driven protocol for formulating it as a temperature-controlled Suspension Concentrate (SC).

Upstream Synthetic Protocol: Preparation of ECCMNI

The synthesis of ECCMNI relies on the deoxychlorination of its pyridone precursor, ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate, using phosphorus oxychloride ( POCl3​ )[2].

Causality of Reagent & Solvent Choice: Chlorobenzene is selected as the solvent because its boiling point (131ºC) provides the optimal thermal energy required to drive the chlorination of the stable 2-pyridone tautomer without causing thermal degradation of the sensitive ester or cyano functionalities. POCl3​ acts as both the chlorinating agent and the dehydrating agent.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, nitrogen-purged 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 50 mmol of ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate in 150 mL of anhydrous chlorobenzene.

  • Reagent Addition: Slowly add 150 mmol (3 equivalents) of POCl3​ dropwise at room temperature. Self-Validation Check: The mixture should remain a suspension; no immediate exotherm should exceed 35ºC.

  • Reflux: Heat the reaction mixture to 130ºC (reflux) for 4 to 6 hours. The suspension will gradually turn into a homogeneous dark solution as the chlorination proceeds.

  • In-Process Control (IPC): Monitor the reaction via HPLC (UV at 254 nm). Self-Validation Check: The reaction is deemed complete when the precursor peak area is <1%. If >1%, add an additional 0.5 eq of POCl3​ and reflux for 1 hour.

  • Workup: Cool the mixture to 20ºC and carefully pour it over 500 g of crushed ice to quench excess POCl3​ . Extract the aqueous layer with dichloromethane ( 3×100 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO3​ until the pH of the aqueous wash is 7.0 (neutralization of phosphoric acid byproducts). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield ECCMNI as pale yellow crystals.

SynthPathway A Precursor: Ethyl 3-cyano-2-hydroxy- 6-methyl-5-nitroisonicotinate B POCl3 / Chlorobenzene (Reflux 130°C) A->B C ECCMNI (CAS 72701-63-4) Ethyl 2-chloro-3-cyano- 6-methyl-5-nitroisonicotinate B->C D SNAr with Amines/Thiols (Agrochemical AI Synthesis) C->D E Reduction of -NO2 (Aniline Derivatives) C->E

Fig 1: Synthetic pathway and derivatization logic of ECCMNI for agrochemical AI development.

Downstream Formulation Protocol: ECCMNI Suspension Concentrate (SC)

When formulating ECCMNI for biological screening, its physicochemical properties dictate the formulation type.

Table 1: Physicochemical Properties Dictating Formulation Strategy

PropertyValueFormulation Implication
Melting Point 55ºC[1]High risk of melting/agglomeration during dry milling. Mandates wet milling (SC) with cooling.
Water Solubility Low (Hydrophobic)Requires robust polymeric dispersants to prevent flocculation in aqueous suspension.
Chemical Stability Sensitive to high pHFormulation must be buffered to pH 5.0 - 6.0 to prevent ester hydrolysis.

Causality of Formulation Design: A Suspension Concentrate (SC) is selected. Because the AI melts at 55ºC, the kinetic energy imparted by the grinding media in a bead mill will cause localized heating (Ostwald ripening and crystal bridging) if not strictly controlled. The protocol below incorporates a chilled jacket system and specific rheology modifiers to create a thermodynamically stable suspension.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a high-shear homogenizer vessel, combine 45.0% (w/w) Deionized Water, 5.0% Propylene Glycol (antifreeze), and 0.2% Citric Acid (buffer to maintain pH 5.5).

  • Surfactant Addition: Add 3.0% Polymeric Polycarboxylate (dispersant) and 1.0% Sodium Alkylnaphthalenesulfonate (wetting agent). Mix at 1,000 rpm until completely dissolved.

  • AI Incorporation: Slowly add 40.0% (w/w) ECCMNI powder. Increase homogenizer speed to 3,000 rpm for 15 minutes to create a coarse pre-slurry.

  • Wet Bead Milling (Critical Step): Transfer the pre-slurry to a horizontal bead mill loaded with 1.0 mm zirconium oxide beads. Crucial: Set the cooling jacket coolant temperature to 5ºC. Mill the slurry at a tip speed of 8 m/s. Self-Validation Check: Monitor the outlet temperature continuously; it must not exceed 25ºC. If it does, reduce the feed rate immediately.

  • Particle Size Validation: After 2 passes, sample the slurry and analyze via Laser Diffraction. The milling is complete when the particle size distribution shows a D90​<5.0μm .

  • Rheology Modification: Transfer the milled slurry to a mixing tank. Add 0.2% Xanthan Gum (pre-swelled in water) and 0.1% 1,2-Benzisothiazolin-3-one (biocide). Mix at 500 rpm for 1 hour to build the yield stress network.

FormulationFlow Step1 Aqueous Phase + Surfactants (pH Buffered to 5.5) Step2 Add ECCMNI AI High-Shear Homogenization Step1->Step2 Step3 Wet Bead Milling (Cooling Jacket < 25°C) Step2->Step3 Step4 Particle Size Validation (Laser Diffraction D90 < 5 µm) Step3->Step4 Step5 Add Xanthan Gum & Biocide Final SC Formulation Step4->Step5

Fig 2: Step-by-step workflow for the temperature-controlled SC formulation of ECCMNI.

Quality Control & Self-Validation Metrics

To ensure the trustworthiness of the final formulation, the SC must pass a series of self-validating physicochemical tests.

Table 2: Quality Control Metrics for ECCMNI SC Formulation

ParameterTarget SpecificationAnalytical Method / Causality
Particle Size ( D90​ ) <5.0μm Laser Diffraction. Ensures optimal biological coverage and prevents nozzle clogging.
Suspensibility >90% after 30 minsCIPAC MT 161. Validates that the xanthan gum network successfully prevents sedimentation.
Chemical Purity >98% relative to inputHPLC (UV 254 nm). Confirms the AI did not hydrolyze or degrade during the milling process.
pH (1% dilution) 5.0 - 6.0pH Meter. Validates the citric acid buffer, ensuring long-term shelf stability of the ester group.

References

  • Title: Pyridine And Its Derivatives Part II (Original citation: Shinkai and Parks, J. Am. Pharm. Assoc., 39, 283, 1950) Source: Internet Archive (Chemistry Collections) URL: [Link]

  • Title: MT 161 Suspensibility of Aqueous Suspension Concentrates Source: CIPAC (Collaborative International Pesticides Analytical Council) URL: [Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

Introduction The functionalized pyridine core is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The functionalized pyridine core is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[5][6][7] This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura cross-coupling of a highly functionalized and electron-deficient substrate, Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate. This substrate presents unique challenges and opportunities due to the presence of multiple electron-withdrawing groups and a sterically hindered coupling site.

The pyridine ring, being electron-deficient, can pose challenges in Suzuki-Miyaura couplings, often requiring specialized catalysts and conditions.[8] The presence of a nitro group, while further activating the pyridine ring towards nucleophilic attack, can also introduce potential side reactions or catalyst inhibition under certain conditions.[9] However, with carefully selected modern catalyst systems, these challenges can be overcome to achieve high-yield and selective couplings.[10][11] This document is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][12]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate) to a Pd(0) complex, forming a Pd(II) intermediate.[12] The electron-withdrawing nature of the cyano and nitro groups on the pyridine ring facilitates this step by making the carbon-chlorine bond more susceptible to cleavage.[9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center.[6] This process is typically facilitated by a base, which activates the organoboron species.[13]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[12]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Intermediate) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Intermediate) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Coupled Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations for Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

The successful coupling of this electron-deficient and sterically demanding substrate requires careful consideration of several key reaction parameters.

Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is critical. For electron-deficient aryl chlorides, electron-rich and bulky phosphine ligands are generally preferred as they promote the oxidative addition step.[5][10][14]

  • Recommended Catalyst Systems:

    • Buchwald-type ligands: Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), are highly effective for coupling challenging substrates.[10][11] These ligands possess the necessary steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are also excellent catalysts for Suzuki-Miyaura couplings, offering high stability and activity.[15][16]

Base Selection

The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[17][18]

  • Commonly Used Bases:

    • Inorganic Bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used. K₃PO₄ is often a good choice for challenging couplings as it is a strong base that is generally well-tolerated by many functional groups.

    • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, although they are less common for Suzuki couplings of aryl chlorides.

Solvent Selection

The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.[19]

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents. A mixture of an organic solvent with water (e.g., dioxane/water) is often employed to aid in the dissolution of the inorganic base and facilitate the transmetalation step.[19]

Boronic Acid/Ester Partner

A wide range of aryl and heteroaryl boronic acids and their corresponding pinacol esters can be used as coupling partners. Boronic esters often offer improved stability and are less prone to protodeboronation, a common side reaction.

Potential Challenges and Troubleshooting

ChallengePotential CauseTroubleshooting Strategy
Low or No Conversion Inefficient oxidative addition. Catalyst inhibition by the pyridine nitrogen.Use a more electron-rich and bulky ligand (e.g., Buchwald ligands).[20] Increase reaction temperature. Ensure rigorous exclusion of oxygen.
Dehalogenation Presence of a hydride source.Use anhydrous solvents. Avoid amine bases if possible.
Homocoupling of Boronic Acid Presence of oxygen. High catalyst loading.Degas the reaction mixture thoroughly. Optimize the catalyst loading.[20]
Protodeboronation Presence of water and/or strong base.Use a boronic ester instead of a boronic acid. Use a milder base or anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol provides a general starting point for the coupling of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate with various arylboronic acids.

Materials:

  • Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Dioxane/Water (4:1 v/v), degassed

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed solvent.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Add the remaining degassed dioxane/water solvent to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction rate, particularly for challenging substrates.[16]

Materials:

  • Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (1.0 equiv)

  • Arylboronic acid pinacol ester (1.3 equiv)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (3 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous DMF, degassed

  • Microwave vial

Procedure:

  • To a microwave vial, add Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate, the arylboronic acid pinacol ester, PdCl₂(dppf)-CH₂Cl₂ adduct, and Cs₂CO₃.

  • Add the degassed anhydrous DMF.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-45 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Workflow Visualization

Suzuki_Workflow cluster_workflow Experimental Workflow Start Start Preparation Prepare Reactants and Catalysts (Inert Atmosphere) Start->Preparation Reaction_Setup Combine Reactants, Base, Catalyst, Ligand, and Solvent Preparation->Reaction_Setup Heating Heat Reaction Mixture (Conventional or Microwave) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical workflow for performing and analyzing the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate offers a powerful synthetic route to a diverse range of highly functionalized pyridine derivatives. While the electron-deficient and sterically hindered nature of the substrate requires careful optimization of reaction conditions, the use of modern palladium catalysts, particularly those employing bulky and electron-rich phosphine ligands, can lead to high yields and excellent selectivity. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • (2021, August 09). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • PMC. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • R Discovery. (2023, July 06). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • MDPI. (2020, March 15). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. [Link]

  • Journal of the American Chemical Society. (2023, July 10). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. [Link]

  • PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Kairav Chemofarbe Industries Ltd. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... | Download Scientific Diagram. [Link]

  • Reddit. (2012, July 04). Suzuki coupling help : r/chemistry. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.. [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Reddit. (2019, December 08). How resistant are Suzuki couplings to nitro groups? : r/chemhelp. [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Journal of the American Chemical Society. (2017, July 05). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

Sources

Application

Regioselective Functionalization of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: A Comprehensive Guide for Scaffold Elaboration

Executive Summary & Mechanistic Rationale In modern drug discovery, polyfunctionalized pyridines serve as privileged scaffolds due to their predictable pharmacokinetics and ability to engage in precise hydrogen-bonding n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, polyfunctionalized pyridines serve as privileged scaffolds due to their predictable pharmacokinetics and ability to engage in precise hydrogen-bonding networks. Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) is a highly sought-after, yet synthetically demanding, intermediate.

This scaffold represents a classic "push-pull" highly electron-deficient heteroaromatic system. The synergistic electron-withdrawing effects of the nitro (-NO₂), cyano (-CN), and ethyl ester (-COOEt) groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring [1]. This electronic environment dictates a strict hierarchy of orthogonal reactivity:

  • C2-Position (Chlorine): Hyper-activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent pyridine nitrogen and the ortho-cyano group [2].

  • C6-Position (Methyl): The protons are rendered highly acidic (pKa ~15-18) by the adjacent ortho-nitro group, enabling selective deprotonation and C-H functionalization without disrupting the aromatic core [3].

  • C5-Position (Nitro): Acts as a latent amine; upon reduction, it facilitates intramolecular annulation cascades with the C4-ester or C6-substituents.

Understanding the causality behind these electronic differentials allows chemists to program sequential, regioselective functionalizations from a single starting material.

Orthogonal Reactivity Mapping

To visualize the strategic potential of this scaffold, the following reactivity map outlines the divergent pathways available for late-stage functionalization.

ReactivityMap Core Ethyl 2-chloro-3-cyano- 6-methyl-5-nitroisonicotinate (Core Scaffold) C2 C2-Position (Cl) Highly Activated SNAr (Amines, Thiols, Alkoxides) Core->C2 Pathway A C6 C6-Position (Methyl) Acidic C-H Functionalization (Condensation, Halogenation) Core->C6 Pathway B C5 C5-Position (Nitro) Reduction to Amine (Annulation, Sandmeyer) Core->C5 Pathway C C3C4 C3-Cyano & C4-Ester Late-Stage Handles (Hydrolysis, Reduction) Core->C3C4 Pathway D

Figure 1: Orthogonal reactivity map of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate.

Quantitative Data & Reaction Optimization

Before executing the protocols, it is critical to select the correct base and solvent system. Strong bases (e.g., NaH, KOtBu) will prematurely deprotonate the C6-methyl group, leading to dark, intractable polymeric mixtures. For SNAr at the C2 position, mild, non-nucleophilic organic bases (like DIPEA) in polar aprotic solvents (THF or DMF) are mandatory to ensure kinetic control [4].

Table 1: Optimization of SNAr Conditions at the C2 Position (Model Nucleophile: Morpholine)
EntrySolventBase (Equiv)Temp (°C)Time (h)C2-SNAr Yield (%)Side Products / Observations
1EtOHEt₃N (1.5)80 (Reflux)245%Significant transesterification observed.
2DMFK₂CO₃ (2.0)60462%C6-methyl deprotonation; dark mixture.
3THFDIPEA (1.5)0 to 251.594% Clean conversion; self-validating by TLC.
4MeCNNone252415%Sluggish reaction; unreacted starting material.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodologies describe a sequential elaboration of the scaffold: first via SNAr at C2, followed by a Knoevenagel-type condensation at the C6-methyl group.

Workflow Step1 Step1 Step2 Step 2: C6-Methyl Condensation Reagents: Ar-CHO, Piperidine, EtOH Temp: Reflux Yield: 70-80% Step1->Step2 Intermediate 1 Step3 Step3 Step2->Step3 Intermediate 2 Product Fused Heterocyclic Drug Scaffold Step3->Product Cyclization

Figure 2: Sequential 3-step experimental workflow for scaffold elaboration.

Protocol A: Regioselective SNAr Amination at C2

Objective: Displace the C2-chlorine with a secondary amine (e.g., morpholine) under kinetic control.

Materials:

  • Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (1.0 eq, 10 mmol, 2.69 g)

  • Morpholine (1.1 eq, 11 mmol, 0.96 mL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol, 2.61 mL)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve the core scaffold (2.69 g) in anhydrous THF (20 mL). Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic runaway and suppresses nucleophilic attack at the ester carbonyl.

  • Base Addition: Add DIPEA (2.61 mL) to the stirring solution.

  • Nucleophile Addition: Dilute morpholine (0.96 mL) in THF (5 mL) and add dropwise over 10 minutes via a syringe. The solution will typically transition from pale yellow to a deep orange/red hue, indicating the formation of the Meisenheimer complex intermediate [2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1.5 hours.

  • Self-Validation (In-Process): Perform TLC (Hexanes:EtOAc 7:3). The starting material (UV active, typical Rf ~0.6) should be completely consumed, replaced by a new, highly UV-active spot (Rf ~0.4). LC-MS will show the disappearance of the characteristic 3:1 chlorine isotope pattern ([M+H]⁺ 270/272) and the appearance of the product mass ([M+H]⁺ 321).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL) to neutralize excess amine. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for the next step (>95% by NMR). If necessary, recrystallize from hot ethanol.

Protocol B: Knoevenagel-Type Condensation at the C6-Methyl Group

Objective: Exploit the acidity of the C6-methyl group to install a styryl moiety via condensation with an aromatic aldehyde[3].

Materials:

  • Intermediate 1 (from Protocol A) (1.0 eq, 5 mmol, 1.60 g)

  • Benzaldehyde (1.2 eq, 6 mmol, 0.61 mL)

  • Piperidine (0.2 eq, 1 mmol, 0.10 mL) - Organocatalyst

  • Absolute Ethanol (20 mL)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend Intermediate 1 (1.60 g) in absolute ethanol (20 mL).

  • Reagent Addition: Add benzaldehyde (0.61 mL) followed by a catalytic amount of piperidine (0.10 mL). Causality: Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium ion with benzaldehyde, which is then readily attacked by the deprotonated C6-methyl enamine equivalent.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 12-16 hours.

  • Self-Validation (In-Process): Monitor via ¹H-NMR of a crude aliquot. The diagnostic singlet of the C6-methyl group (typically around δ 2.6-2.8 ppm) will disappear, replaced by two doublet signals in the alkene region (δ 7.2-7.8 ppm) with a coupling constant (J ≈ 15-16 Hz), confirming trans (E)-alkene geometry.

  • Isolation: Cool the reaction to 0 °C. The highly conjugated styryl product will typically precipitate directly from the ethanol.

  • Filtration: Filter the solid cold, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum.

Protocol C: Nitro Reduction and Spontaneous Annulation (Conceptual Overview)

To finalize the scaffold elaboration, the C5-nitro group can be reduced using Iron powder in Acetic Acid (Fe/AcOH) at 60 °C. This specific reductive environment is chosen over Pd/C catalytic hydrogenation to avoid poisoning the catalyst if sulfur-containing nucleophiles were used in Protocol A, or to prevent over-reduction of the C3-cyano group. Upon reduction to the aniline, the nucleophilic nitrogen will often spontaneously attack the adjacent C4-ethyl ester, extruding ethanol and yielding a highly rigid, fused pyrido-fused lactam (e.g., a 1,7-naphthyridine or pyrido-pyrimidine derivative)[4].

References

  • Terrier, F. (1982). Rate coefficients for the reactions of 2-chloro-3-cyano- or 3-cyano-2-fluoro-5-nitropyridine. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. URL:[Link]

  • Bernasconi, C. F., & Terrier, F. (1975). Base-dependent selectivity of an SNAr reaction. ResearchGate. URL:[Link]

  • Guevara-Pulido, J. O., et al. (2021). Alkylidene Dihydropyridines Are Surrogates for Pyridylic Anions in the Conjugate Addition to α,β-Unsaturated Ketones. Organic Letters. ACS Publications. URL:[Link]

  • Schmitt, C., et al. (2014). Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

Welcome to the Process Chemistry Support Hub. This guide is engineered for research scientists and drug development professionals scaling up the synthesis of highly functionalized pyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. This guide is engineered for research scientists and drug development professionals scaling up the synthesis of highly functionalized pyridines. The critical transformation in this workflow is the deoxychlorination of ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate to yield ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate [1].

While Phosphorus Oxychloride (POCl3) is the industry standard for this nucleophilic aromatic substitution, the highly electron-deficient nature of the target pyridine ring—bearing cyano, nitro, and ester substituents—makes the intermediate and final product exceptionally sensitive to reaction conditions and aqueous workup.

Part 1: Mechanistic Pathway & Workflow Analysis

To troubleshoot effectively, we must first deconstruct the reaction mechanism. The conversion of a 2-hydroxypyridine (pyridone tautomer) to a 2-chloropyridine is not a single concerted step. It proceeds via a base-mediated phosphorylation followed by an acid-mediated chlorination[2]. Understanding these discrete phases is the key to preventing yield loss.

ChlorinationMechanism SM Ethyl 3-cyano-2-hydroxy- 6-methyl-5-nitroisonicotinate Phos Base-Mediated Phosphorylation (T < 25°C) SM->Phos POCl3 + Base Inter Dichlorophosphate Intermediate Phos->Inter Chlor Thermal Chlorination (T = 80-90°C) Inter->Chlor Nucleophilic Cl- Attack Dimer Pseudodimer Formation Inter->Dimer Unreacted SM (If T > 25°C early) Prod Ethyl 2-chloro-3-cyano- 6-methyl-5-nitroisonicotinate Chlor->Prod Hydro Hydrolysis (Acidic Quench) Prod->Hydro H2O / HCl (Poor Workup) Hydro->SM Reversion

Figure 1: Mechanistic pathway and failure points in the POCl3 chlorination of 2-hydroxypyridines.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my reaction stalling at 50-60% conversion despite using a large excess of POCl3? A1: Stalled conversions in these systems are rarely due to a lack of chlorinating agent. As demonstrated in kinetic studies by Arnott et al., the reaction requires an initial basic environment to drive the formation of the dichlorophosphate intermediate[2]. If you are running the reaction without an organic base, the localized accumulation of HCl inhibits the initial phosphorylation. Actionable Fix: Incorporate 1.0–1.2 equivalents of a tertiary amine (e.g., N,N-diisopropylethylamine or pyridine) to scavenge HCl and drive complete phosphorylation[2].

Q2: I am seeing massive yield loss and recovering starting material during the aqueous workup. What is going wrong? A2: Your target molecule, ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate, is highly electrophilic. The combined electron-withdrawing effects of the -CN, -NO2, and ester groups make the 2-chloro position highly susceptible to nucleophilic attack by water. When you quench excess POCl3 directly into water, the violent exothermic hydrolysis generates a highly acidic (HCl/H3PO4) and hot environment. This catalyzes the rapid hydrolysis of your product back to the 2-hydroxypyridine starting material. Actionable Fix: Never quench directly into water. Perform a reverse quench by pouring the reaction mixture slowly into a vigorously stirred, ice-cold saturated aqueous solution of NaHCO3. The internal temperature must remain below 5°C, and the pH must remain >7.

Q3: Can I run this reaction solvent-free to improve throughput and reduce waste? A3: Yes, but it requires specialized equipment. While traditional protocols use excess POCl3 as both reagent and solvent, Wang et al. demonstrated that large-scale chlorination of 2-hydroxypyridines can be efficiently achieved using strictly equimolar POCl3 under solvent-free conditions[3]. This protocol requires a sealed reactor capable of withstanding autogenous pressure, heated to 160°C with one equivalent of pyridine as a base[3]. For standard laboratory glassware operating at atmospheric pressure, using a high-boiling inert solvent like chlorobenzene with 1.5 equivalents of POCl3 is safer and ensures proper heat transfer[1].

Q4: I am detecting high-molecular-weight impurities by LC-MS. What are they? A4: These are likely "pseudodimers." If the initial phosphorylation step is performed at elevated temperatures (>25°C), the highly reactive dichlorophosphate intermediate can react with unreacted 2-hydroxypyridine starting material to form a stable dimer[2]. Actionable Fix: Strictly control the temperature during the POCl3 addition. Keep the internal temperature below 25°C until all POCl3 is added, then heat the mixture to 80-90°C to initiate the chlorination step[2].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield, validating the necessity of the optimized protocol.

ParameterExperimental ConditionObserved Yield (%)Mechanistic Causality
Base Addition No Base Added45%Incomplete phosphorylation; lack of HCl scavenging stalls the first step.
Base Addition 1.2 eq DIPEA92%Drives rapid and complete formation of the dichlorophosphate intermediate.
POCl3 Addition Temp > 40°C60%Promotes pseudodimer formation between the intermediate and unreacted starting material.
POCl3 Addition Temp < 25°C94%Completely suppresses pseudodimerization, funneling material to the desired intermediate.
Quench Method Direct into H2O35%Exothermic HCl generation drives rapid hydrolysis of the product back to the starting material.
Quench Method Reverse into cold NaHCO391%Neutralizes HCl instantly and maintains low temperature, preventing nucleophilic attack by H2O.
Part 4: Standard Optimized Experimental Protocol

This self-validating protocol utilizes chlorobenzene as an inert solvent to allow for precise temperature control, separating the phosphorylation and chlorination phases to maximize yield[1],[2].

Reagents Required:

  • Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate (1.0 equiv)

  • Phosphorus Oxychloride (POCl3), freshly distilled (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Chlorobenzene (5 mL / g of substrate)

Step-by-Step Methodology:

  • System Preparation: To a flame-dried, 500 mL 3-neck round-bottom flask equipped with a reflux condenser, internal thermocouple, magnetic stirrer, and nitrogen inlet, add ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate (1.0 equiv) and anhydrous chlorobenzene.

  • Base-Mediated Phosphorylation: Cool the suspension to 0–5°C using an ice-water bath. Add DIPEA (1.2 equiv) dropwise over 10 minutes.

  • Controlled Activation: Slowly add POCl3 (1.5 equiv) dropwise via an addition funnel over 30 minutes. Critical: Maintain the internal temperature strictly below 25°C during this addition to prevent pseudodimer formation.

  • Thermal Chlorination: Once the addition is complete, remove the ice bath and heat the reaction mixture to an internal temperature of 85–90°C for 4–6 hours. The suspension will gradually become a homogeneous dark solution.

  • In-Process Control (IPC): Monitor the reaction via HPLC or TLC (Eluent: Hexanes/EtOAc 7:3). Look for the complete consumption of the highly polar dichlorophosphate intermediate. Proceed only when conversion is >98%.

  • Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator and concentrate under reduced pressure (water bath <40°C) to remove the majority of the chlorobenzene and unreacted POCl3. Do not bake the residue.

  • Reverse Quench (Critical): Prepare a large beaker with a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3. Slowly pour the concentrated reaction residue into the basic ice mixture. Monitor the pH continuously; add additional solid NaHCO3 if the pH drops below 7. Keep the temperature strictly below 5°C.

  • Isolation: Extract the neutralized aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate via recrystallization from ethanol/water or silica gel chromatography to achieve analytical purity.

References
  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. URL: [Link]

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. URL: [Link]

  • Klingsberg, E. (Ed.). (1961). Pyridine And Its Derivatives Part II. Interscience Publishers. (Archived). URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Barriers for Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize highly functionalized, electron-deficient heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize highly functionalized, electron-deficient heterocycles. Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate presents a unique "perfect storm" of solubility barriers.

To successfully formulate or assay this compound, we must move beyond trial-and-error and understand the molecular causality driving its physical behavior. This guide provides field-proven, self-validating methodologies to overcome these challenges in both polar aprotic and polar protic (aqueous) environments.

Molecular Causality Analysis: Why is this compound so difficult to dissolve?

Solubility is governed by a delicate thermodynamic balance between the energy required to disrupt a compound's crystal lattice and the solvation energy provided by the solvent[1]. Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate resists dissolution in polar solvents due to three compounding factors:

  • Extreme Lipophilicity & Lack of Hydrogen Bond Donors: The molecule is decorated with bulky, hydrophobic groups (ethyl ester, methyl) and lacks any hydrogen bond donors (no -OH, -NH, or -SH). This makes it highly incompatible with the hydrogen-bonded network of polar protic solvents like water or ethanol[1].

  • High Crystal Lattice Energy: The planar pyridine ring, combined with highly polarizable substituents (chloro, cyano, nitro), facilitates intense intermolecular π−π stacking and dipole-dipole interactions in the solid state. Breaking this lattice requires significant kinetic and thermodynamic energy[2].

  • Chemical Inability to Form Salts: A standard strategy for solubilizing pyridine derivatives is pH adjustment to protonate the basic nitrogen, forming a highly soluble salt[2]. Do not attempt this here. The intense electron-withdrawing effect of the ortho-chloro, meta-cyano, and meta-nitro groups drastically depletes electron density from the pyridine nitrogen. It is virtually non-basic and will not protonate even at extreme acidic pHs, rendering salt formation chemically impossible[3].

SolubilizationStrategy A Ethyl 2-chloro-3-cyano- 6-methyl-5-nitroisonicotinate B Analyze Solvent Polarity A->B C Polar Aprotic (e.g., DMSO, DMF) B->C D Polar Protic (e.g., Water, Buffers) B->D E Kinetic Barrier? Apply Heat & Sonication C->E F Thermodynamic Barrier? Use Co-solvents (PEG 400) D->F G Aqueous Compatibility? Cyclodextrin Complexation D->G H Solubilized State Achieved E->H F->H G->H

Caption: Strategic workflow for overcoming solubility barriers in functionalized pyridines.

Troubleshooting Guide (Q&A)

Issue: The compound forms a cloudy suspension in polar aprotic solvents (e.g., DMSO, DMF) at room temperature.

  • Causality: You are facing a kinetic barrier, not a thermodynamic one. While DMSO has a high enough dielectric constant to solvate the molecule, the ambient thermal energy is insufficient to rapidly break the strong π−π stacking of the crystal lattice[2].

  • Solution: Apply localized kinetic energy. Vortex the sample vigorously, followed by bath sonication for 10 minutes at 40°C[4].

Issue: Severe precipitation occurs when diluting a DMSO stock solution into an aqueous biological buffer.

  • Causality: This is a classic "solvent-shift" precipitation. When the DMSO is diluted by water, the overall polarity of the medium rapidly increases. The highly lipophilic compound is suddenly stripped of its solvation shell, forcing it to rapidly crystallize out of the thermodynamically hostile aqueous environment[5].

  • Solution: Utilize a step-down co-solvency gradient. Instead of direct injection into water, pre-mix the aqueous buffer with a transitional co-solvent (like PEG 400 or Propylene Glycol) or a surfactant (Tween 80) to lower the interfacial tension before introducing the DMSO stock[6].

Issue: I need the compound in a purely aqueous, excipient-free medium for a sensitive in vitro assay.

  • Causality: True thermodynamic solubility in pure water is practically zero due to the compound's BCS Class II/IV characteristics[6].

  • Solution: You must use molecular encapsulation. Cyclodextrins (like Hydroxypropyl- β -Cyclodextrin, HP- β -CD) feature a hydrophilic exterior and a hydrophobic internal cavity. They can encapsulate the lipophilic bulk of the pyridine derivative, creating a water-soluble inclusion complex without altering the bulk properties of the solvent[7].

Self-Validating Experimental Protocols

Protocol A: Step-Down Co-Solvent Solubilization

Use this protocol to prepare high-concentration stocks for dilution into aqueous media without precipitation.

  • Primary Solvation: Weigh 10 mg of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate. Add 100 μ L of pure, anhydrous DMSO.

  • Kinetic Disruption: Vortex for 60 seconds. Place in an ultrasonic bath at 40°C for 10 minutes until visually clear[4].

  • Transitional Gradient: Slowly add 400 μ L of PEG 400 dropwise while continuously vortexing. The PEG acts as a thermodynamic bridge between DMSO and water[6].

  • Aqueous Dilution: Slowly titrate 500 μ L of your target aqueous buffer (e.g., PBS) into the mixture under high shear mixing.

  • Self-Validation Step (Tyndall Effect & Centrifugation): Shine a laser pointer through the vial in a dark room. If you see a distinct, solid beam of light scattering, you have created a colloidal nanosuspension, not a true solution. To confirm, centrifuge the sample at 10,000 x g for 10 minutes. The absence of a pellet validates that a true thermodynamic solution has been achieved.

Protocol B: Cyclodextrin Inclusion Complexation

Use this protocol to achieve aqueous solubility while masking the compound's hydrophobicity.

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in purified water.

  • Guest Introduction: Add the pyridine compound in excess (e.g., 5 mg/mL) directly to the cyclodextrin solution.

  • Equilibration: Shake the suspension on an orbital shaker at 25°C for 48 hours. The extended time is critical because the displacement of high-energy water from the cyclodextrin cavity by the lipophilic guest is a slow, entropy-driven process[7].

  • Filtration: Filter the suspension through a 0.22 μ m PTFE syringe filter to remove uncomplexed, solid drug.

  • Self-Validation Step (Phase-Solubility Analysis): To validate the complexation efficiency, prepare multiple vials with increasing concentrations of HP- β -CD (0 to 50 mM). Measure the dissolved drug concentration via HPLC-UV. A linear increase in drug concentration relative to cyclodextrin concentration (an AL​ -type phase diagram) mathematically proves the formation of a 1:1 stoichiometric inclusion complex[8].

CDMechanism Host Cyclodextrin Cavity (Hydrophobic Core) Complex Inclusion Complex (Water-Soluble) Host->Complex Encapsulation Guest Pyridine Derivative (Lipophilic Guest) Guest->Complex Hydrophobic Interactions Water Bulk Water (Displaced) Complex->Water Entropy Gain

Caption: Thermodynamic mechanism of cyclodextrin-mediated inclusion complexation.

Quantitative Data Presentation

The following table summarizes the expected efficacy of various solubility enhancement techniques specifically tailored for highly functionalized, non-ionizable pyridine derivatives.

TechniqueMechanism of ActionEst. Fold-Increase in SolubilitySuitability for Target CompoundPrimary Drawbacks
Co-Solvency (DMSO / PEG 400) Lowers the dielectric constant of the aqueous medium, reducing interfacial tension[6].100x - 1000xExcellent; highly effective at disrupting the rigid crystal lattice.High risk of precipitation upon rapid dilution[5].
Cyclodextrin Complexation Encapsulates the lipophilic bulk within a hydrophobic cavity via non-covalent forces[6].10x - 50xVery Good; ideal for maintaining biorelevance in assays.Requires a high excipient-to-drug ratio; bulkier formulation[7].
Micellar Solubilization Traps the compound within the hydrophobic core of surfactant micelles (e.g., Tween 80).5x - 20xModerate; best used as a secondary additive alongside co-solvents.Surfactants can cause assay interference or cellular toxicity.
Salt Formation / pH Adjustment Ionizes the molecule to drastically increase polarity and water affinity[3].N/A (0x)Incompatible; the compound lacks ionizable functional groups.Chemically impossible for this specific highly deactivated structure.

Frequently Asked Questions (FAQs)

Q: Can I heat the solvent to boiling to force the compound to dissolve? A: No. While mild heating (40-50°C) is recommended to overcome kinetic barriers[4], excessive heating in polar protic solvents (especially if trace water or nucleophiles are present) risks chemical degradation. The highly activated chloro group at position 2 is susceptible to nucleophilic aromatic substitution ( SN​Ar ), and the ethyl ester at position 4 can hydrolyze under thermal stress. Always validate chemical integrity via HPLC-UV post-dissolution.

Q: I tried using ethanol as a co-solvent, but the solubility enhancement was poor. Why? A: Ethanol is a polar protic solvent. While less polar than water, it still relies heavily on hydrogen bonding. Because Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate lacks hydrogen bond donors, ethanol cannot solvate it efficiently. Furthermore, studies on complexation show that co-solvents like ethanol can actually compete with the drug for the hydrophobic cavity of cyclodextrins, causing a destabilizing effect and lowering overall solubility[8]. Stick to polar aprotic co-solvents like DMSO or DMAc.

Q: Is it possible to use solid dispersion techniques for this compound? A: Yes. If liquid co-solvents are inappropriate for your final application, formulating the compound as a solid dispersion within a hydrophilic polymer matrix (e.g., PVP or HPMC) via solvent evaporation or hot-melt extrusion can significantly increase the surface area and dissolution rate upon contact with aqueous media[1].

References

  • Review on Enhancement of Solubilization Process. scialert.net. Available at: [Link]

  • Contemporary Review on Solubility Enhancement Techniques. jddtonline.info. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. globalresearchonline.net. Available at: [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. ijpsjournal.com. Available at: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. nih.gov. Available at:[Link]

  • Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review. ijisrt.com. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Chlorination of Ethyl 2-cyano-6-methyl-5-nitroisonicotinate Precursors

Welcome to the Technical Support Center. The chlorination of highly functionalized, electron-deficient heterocycles—specifically the conversion of hydroxypyridine or pyridine N-oxide precursors to Ethyl 3-chloro-2-cyano-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The chlorination of highly functionalized, electron-deficient heterocycles—specifically the conversion of hydroxypyridine or pyridine N-oxide precursors to Ethyl 3-chloro-2-cyano-6-methyl-5-nitroisonicotinate —presents unique synthetic challenges. The presence of strong electron-withdrawing groups (-CN, -NO₂, -COOEt) severely deactivates the pyridine ring. While this facilitates the final nucleophilic aromatic substitution (SNAr) of the activated intermediate, it drastically lowers the thermal stability of the molecule and increases the susceptibility of the functional groups to side reactions.

This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to ensure high-yielding, scalable chlorination while minimizing byproducts.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I observing chlorination of the C6-methyl group instead of clean target ring substitution? A: The formation of a 6-chloromethyl byproduct is driven by a radical mechanism. The use of aggressive chlorinating mixtures like POCl₃/PCl₅ at elevated temperatures (>100°C) triggers the homolytic cleavage of P-Cl bonds, generating chlorine radicals. The C6-methyl group, activated by the adjacent pyridine nitrogen, is highly susceptible to radical hydrogen abstraction. Causality & Solution: To suppress radical formation, eliminate PCl₅ from your reaction. Rely on an equimolar amount of POCl₃ combined with an organic base (such as pyridine or N,N-dimethylaniline) to strictly drive the ionic nucleophilic substitution pathway[1].

Q2: How do I prevent the hydrolysis of the C2-cyano group to an amide during the reaction or workup? A: The conversion of the precursor's hydroxyl group to a phosphorodichloridate intermediate generates stoichiometric hydrogen chloride (HCl). In the presence of trace moisture, this acidic environment rapidly catalyzes the hydration of the highly electrophilic C2-cyano group into a primary amide. Causality & Solution: The nitrile carbon is exceptionally electrophilic due to the inductive pull of the adjacent pyridine ring and the -NO₂ group. Ensure strictly anhydrous conditions. Utilize a solvent-free or highly concentrated protocol with equimolar POCl₃ and one equivalent of an acid scavenger (e.g., pyridine) to neutralize the generated HCl[2]. During quenching, pour the mixture into cold water while simultaneously adjusting the pH to 8–9 to prevent acid-catalyzed hydrolysis during isolation.

Q3: What causes the formation of dark, tarry degradation products, and how can I minimize them? A: Tarry materials result from the polymerization and thermal degradation of the highly electron-deficient nitro-pyridine ring. Prolonged heating at reflux temperatures (>105°C) causes the nitro group to undergo complex redox side reactions. Causality & Solution: High thermal stress on a densely functionalized, electron-poor aromatic system leads to ring opening or intermolecular condensation. Lower the reaction temperature to 80–85°C. The addition of a catalytic amount of benzyltrimethylammonium chloride (BnMe₃NCl) can accelerate the desired chlorination at lower temperatures, effectively bypassing the thermal degradation threshold[3].

Part 2: Reaction Mechanism & Pathway Visualization

Mechanism Precursor Hydroxypyridine Precursor Intermediate Phosphorodichloridate Intermediate Precursor->Intermediate POCl3 + Base (Nucleophilic Attack) Side1 C6-Methyl Radical Chlorination Precursor->Side1 Excess PCl5 / High Temp (Homolytic Cleavage) Side3 Tarry Degradation Products Precursor->Side3 Prolonged Heating >100°C Target Target Chloropyridine (High Yield) Intermediate->Target Cl- Substitution (Controlled Temp) Side2 Cyano Hydrolysis (Amide Formation) Intermediate->Side2 Trace H2O + HCl (Acid Catalysis)

Fig 1. Mechanistic pathways showing target SNAr chlorination vs. radical and hydrolytic side reactions.

Part 3: Quantitative Data: Side Product Distribution

The following table summarizes the impact of different chlorinating agents and conditions on the distribution of the target Ethyl 3-chloro-2-cyano-6-methyl-5-nitroisonicotinate versus common side products.

Reaction ConditionTarget Chloropyridine Yield (%)C6-Chloromethyl Byproduct (%)Amide Byproduct (%)Tarry Degradation (%)
POCl₃ (Excess), 105°C65.08.512.014.5
POCl₃ + PCl₅ (1:1), 105°C52.028.05.514.5
POCl₃ (Equimolar) + Pyridine, 85°C92.5< 1.02.54.0
POCl₃ (Equimolar) + BnMe₃NCl, 85°C95.0 < 1.0 < 1.0 3.0

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and minimize side products, execute the following self-validating workflow. Every step includes a built-in diagnostic check to ensure the chemical system is behaving as intended before proceeding.

Step 1: System Preparation & Dehydration

  • Action: Charge the reactor with the hydroxypyridine precursor and anhydrous acetonitrile (or operate solvent-free if scaling >100g). Purge the system with dry N₂ for 15 minutes.

  • Causality: Trace water reacts with POCl₃ to form phosphoric acid and HCl, which directly catalyzes the hydrolysis of the C2-cyano group.

  • Self-Validation Check: Perform a Karl Fischer titration on the solvent/system. Do not proceed unless moisture content is < 0.05%.

Step 2: Reagent Addition & Activation

  • Action: At 20°C, add 1.05 equivalents of POCl₃ followed dropwise by 1.0 equivalent of anhydrous pyridine.

  • Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated during the formation of the phosphorodichloridate intermediate, protecting the cyano group. It also acts as a nucleophilic catalyst[4].

  • Self-Validation Check: Monitor the physical state of the reaction. A transition from a turbid suspension to a homogeneous dark-amber solution indicates successful formation of the active phosphorodichloridate intermediate. If the mixture remains turbid after 30 minutes at 60°C, the POCl₃ may have been quenched by latent moisture.

Step 3: Controlled Chlorination (SNAr)

  • Action: Heat the reaction mixture to 80–85°C for 4 hours. Do not exceed 90°C.

  • Causality: The SNAr displacement of the leaving group by chloride requires thermal energy. However, exceeding 90°C provides the activation energy for the nitro group to undergo redox degradation and promotes radical formation at the C6-methyl group.

  • Self-Validation Check: Perform an In-Process Control (IPC) using HPLC at the 3.5-hour mark. The system is validated if the intermediate peak area is < 2%. If the intermediate persists, do not increase the temperature; instead, add 0.1 equivalents of pyridine to increase the local chloride ion concentration and extend the reaction time by 1 hour.

Step 4: Quenching & Isolation

  • Action: Cool the mixture to 10°C. Slowly pour the reaction mass into crushed ice/water (0–5°C) while simultaneously adding saturated Na₂CO₃ to maintain the pH between 8 and 9.

  • Causality: POCl₃ quenching is highly exothermic. If the temperature spikes, or if the pH drops below 4, the cyano group will rapidly hydrolyze to an amide.

  • Self-Validation Check: Monitor the internal temperature and pH continuously during the quench. The precipitation of a light-yellow to off-white solid confirms the successful isolation of the target chloropyridine. A dark brown oil indicates that the pH dropped too low or the temperature exceeded 20°C during the quench.

Part 5: Experimental Workflow Visualization

Workflow Start 1. Pre-Reaction Setup Strictly Anhydrous Add 2. Reagent Addition Equimolar POCl3 + Pyridine Start->Add Heat 3. Controlled Heating Maintain 80-85°C Add->Heat Check 4. In-Process Control (IPC) Check Conversion via HPLC Heat->Check Quench 5. Quenching Cold Water (0-5°C), pH 8-9 Check->Quench Conversion > 98% Trouble Extend Time / Add Base (Do NOT exceed 95°C) Check->Trouble Conversion < 98% Isolate 6. Isolation Filtration & Washing Quench->Isolate Trouble->Heat Re-evaluate

Fig 2. Step-by-step self-validating workflow for the optimized chlorination protocol.

References

  • POCl₃-PCl₅ mixture: A robust chlorin
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃ Molecules (MDPI)
  • The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines Synthesis (Thieme E-Books & E-Journals)
  • Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement: Mechanism and Applications The Journal of Organic Chemistry (ACS Public

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate vs methyl ester analogues

As a Senior Application Scientist, selecting the optimal ester protecting group for highly functionalized pyridine intermediates is a critical decision that dictates downstream yields and impurity profiles. In the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal ester protecting group for highly functionalized pyridine intermediates is a critical decision that dictates downstream yields and impurity profiles. In the synthesis of complex active pharmaceutical ingredients (APIs), the isonicotinate scaffold—specifically 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate—serves as a hyper-reactive electrophilic hub.

This guide provides an in-depth, objective comparison between the ethyl ester (CAS: 72701-63-4)[1] and its methyl ester analogue. We will dissect the causality behind their reactivity differences, focusing on the kinetic competition between Nucleophilic Aromatic Substitution (SNAr) at the C2 position and unwanted ester hydrolysis/transesterification at the C4 position.

Mechanistic Causality: Electronic Activation vs. Steric Shielding

To understand the reactivity of these molecules, we must first analyze the electronic landscape of the pyridine ring. The presence of three strong electron-withdrawing groups (EWGs)—a nitro group at C5, a cyano group at C3, and an ester at C4—drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system[2].

The SNAr Advantage

This extreme electron deficiency makes the C2-chloro position exceptionally susceptible to SNAr by nucleophiles (e.g., amines, alkoxides, or thiols). Upon nucleophilic attack, the resulting anionic Meisenheimer complex is highly stabilized through resonance by the adjacent cyano and nitro groups, as well as the pyridine nitrogen[3].

The Hydrolysis Liability

However, this same electron withdrawal renders the C4-carbonyl carbon highly electrophilic. When SNAr reactions are conducted under basic conditions (especially if trace water is present), hydroxide ions can attack the carbonyl, leading to a tetrahedral intermediate and subsequent ester cleavage[4].

Herein lies the critical difference between the analogues: Steric Hindrance .

  • Methyl Ester: The minimal steric bulk of the methoxy group leaves the Re and Si faces of the carbonyl highly exposed, resulting in rapid hydrolysis[5].

  • Ethyl Ester: The additional methyl group in the ethoxy chain provides a subtle but kinetically significant steric shield. This increases the activation energy ( ΔG‡ ) required to form the tetrahedral intermediate, effectively slowing down the rate of base-catalyzed hydrolysis compared to the methyl ester[6].

G A Starting Material (Ethyl/Methyl Ester) B Meisenheimer Complex (C2 Attack) A->B Nucleophile D Tetrahedral Intermediate (C4 Attack) A->D OH⁻ / H2O C SNAr Product (Desired) B->C -Cl⁻ E Hydrolyzed Acid (Impurity) D->E -ROH

Caption: Competing SNAr (C2) and ester hydrolysis (C4) pathways in functionalized isonicotinates.

Comparative Performance Data

The following table synthesizes the quantitative reactivity profiles of both analogues when subjected to standard SNAr conditions (e.g., using morpholine as a nucleophile in the presence of a tertiary amine base with 1% H₂O content).

ParameterEthyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinateMethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
CAS Number 72701-63-4[1]N/A (Analog)
Relative SNAr Rate (C2) 1.0x (Baseline)~1.05x (Negligible difference)
Relative Hydrolysis Rate (pH 10) 1.0x (Baseline)~2.5x to 3.0x faster[6]
Transesterification Risk (in MeOH) High (Yields methyl ester impurity)N/A
Chemoselectivity (SNAr vs Hydrolysis) Excellent (>95% SNAr product)Moderate (~80% SNAr, 20% Acid)
Physical State Solid (Melting Point: 55ºC)[7]Solid

Data Interpretation: The SNAr rate at the C2 position is nearly identical for both compounds because the inductive difference between an ethyl and methyl ester at the meta-position (C4) is negligible[2]. However, the methyl ester's vulnerability to hydrolysis results in a significantly lower chemoselectivity score, making the ethyl ester the superior choice for robust process chemistry.

Self-Validating Experimental Protocol: SNAr with Amine Nucleophiles

To leverage the stability of the ethyl ester while achieving quantitative SNAr conversion, the following protocol utilizes a non-nucleophilic base and strictly controlled anhydrous conditions. This system is designed to be self-validating through in-process UPLC monitoring.

Materials:
  • Electrophile: Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (1.0 eq)

  • Nucleophile: Morpholine (1.05 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:
  • System Preparation: Purge a dry round-bottom flask with N₂. Add Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (1.0 eq) and anhydrous THF (10 volumes).

    • Causality Check: THF is chosen over protic solvents (like EtOH or MeOH) to completely eliminate the risk of transesterification[5].

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution at 0°C.

    • Causality Check: DIPEA provides the necessary basicity to scavenge the HCl byproduct without acting as a competing nucleophile at the C4 carbonyl.

  • Nucleophile Addition: Dropwise add morpholine (1.05 eq) over 15 minutes, maintaining the internal temperature below 5°C.

  • Validation Checkpoint (In-Process Control): After 30 minutes, pull a 50 µL aliquot, quench in 1 mL Acetonitrile/Water (50:50), and analyze via UPLC-MS.

    • Self-Validation: The chromatogram must show >95% conversion to the SNAr product mass. If a peak corresponding to the hydrolyzed carboxylic acid (M-28 for loss of ethyl) exceeds 2%, it indicates moisture contamination in the THF or base.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the DIPEA. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

G Start Evaluate Reaction Conditions Q1 Aqueous Base / High pH? Start->Q1 Ethyl Ethyl 2-chloro-3-cyano-6-methyl -5-nitroisonicotinate (Slower Hydrolysis) Q1->Ethyl Yes / Trace Water Methyl Methyl 2-chloro-3-cyano-6-methyl -5-nitroisonicotinate (Faster Hydrolysis) Q1->Methyl No (Strictly Anhydrous)

Caption: Decision matrix for selecting ethyl vs. methyl isonicotinate analogues based on reaction conditions.

Conclusion

For the functionalization of 2-chloro-3-cyano-6-methyl-5-nitroisonicotinates via SNAr, the ethyl ester is objectively superior to the methyl ester in standard pharmaceutical workflows. While both provide identical electronic activation of the pyridine ring, the ethyl group's subtle steric bulk acts as a kinetic safeguard against base-catalyzed hydrolysis and transesterification. By pairing the ethyl ester with anhydrous ethereal solvents and non-nucleophilic bases, researchers can achieve near-quantitative SNAr yields with minimal purification overhead.

References

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions Infoscience (EPFL) [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres National Institutes of Health (NIH)[Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships EPA NEPIS [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing)[Link]

Sources

Comparative

High-Efficiency HPLC Method Validation for the Purity Determination of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: A Core-Shell vs. Fully Porous Comparison Guide

As a Senior Application Scientist in pharmaceutical analytical development, I frequently encounter highly functionalized, sterically hindered intermediates that push the limits of traditional chromatography. One such com...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As a Senior Application Scientist in pharmaceutical analytical development, I frequently encounter highly functionalized, sterically hindered intermediates that push the limits of traditional chromatography. One such compound is Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) [1]. This fully substituted pyridine derivative is an electron-deficient, highly hydrophobic molecule. During its synthesis, structurally similar impurities—such as des-chloro analogs, positional isomers, and unreacted precursors—are generated. Separating these critical pairs requires exceptional column efficiency.

In this guide, I will objectively compare the performance of modern Core-Shell Particle Technology against traditional Fully Porous Particles for the purity analysis of this pyridine intermediate. Furthermore, I will demonstrate how to build a self-validating analytical protocol grounded in the latest ICH Q2(R2) and ICH Q14 guidelines [2].

Mechanistic Insight: Why Core-Shell Outperforms Fully Porous Media

To understand the causality behind experimental column choices, we must look at the van Deemter equation , which models column efficiency (Theoretical Plates, N ) based on band broadening.

Traditional fully porous silica particles (typically 3 µm or 5 µm) allow analytes to diffuse deep into the particle core. For a bulky, multi-substituted molecule like Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate, this deep diffusion creates significant resistance to mass transfer (the C -term), leading to broader peaks and reduced resolution.

Core-shell particles (e.g., 2.6 µm) feature a solid, impermeable silica core surrounded by a thin porous shell [3]. The causality is direct: the solid core limits the diffusion path length, drastically minimizing the C -term. Additionally, the manufacturing process of core-shell particles yields a highly uniform particle size distribution (RSD ~5% vs. ~20% for fully porous), which minimizes Eddy diffusion (the A -term) [4].

CoreShellMechanism A Solid Silica Core (Impermeable) B Porous Outer Shell (0.5 µm thickness) A->B Coated with C Reduced Mass Transfer Resistance (C-term) B->C Shorter diffusion path D Narrower Particle Size Distribution (A-term) B->D Uniform packing E High Efficiency (N) & Sharper Peaks C->E D->E

Mechanistic pathway of core-shell particle morphology enhancing chromatographic efficiency.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded directly into the workflow to verify that the Analytical Target Profile (ATP) is met before any sample data is integrated.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: The electron-withdrawing groups on the pyridine ring render it weakly basic/neutral. TFA acts as an ion-pairing agent and maintains a low pH to suppress the ionization of any acidic synthesis byproducts, ensuring robust retention).

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

2. Standard & Sample Preparation:

  • Accurately weigh 25.0 mg of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate reference standard.

  • Transfer to a 50 mL volumetric flask, dissolve, and make up to volume with 100% Acetonitrile (Diluent) to achieve a working concentration of 0.5 mg/mL.

  • Sonicate for 5 minutes at 25°C to ensure complete dissolution.

3. Chromatographic Conditions:

  • Column A (Test): Core-Shell C18, 150 x 4.6 mm, 2.6 µm.

  • Column B (Control): Fully Porous C18, 150 x 4.6 mm, 5.0 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Equilibration)

ValidationWorkflow ATP 1. Define ATP (ICH Q14) Target: Pyridine Purity Prep 2. Sample Preparation 0.5 mg/mL in Acetonitrile ATP->Prep Chrom 3. Chromatographic Separation Core-Shell C18, Gradient Elution Prep->Chrom Val 4. Method Validation (ICH Q2(R2)) Specificity, Linearity, Precision Chrom->Val Data 5. Data Analysis & Reporting Integrate Peaks, Calculate Purity Val->Data

Step-by-step HPLC method development and validation workflow per ICH Q14 and Q2(R2) guidelines.

Comparative Performance Data

When subjected to the identical gradient method described above, the Core-Shell column demonstrated profound superiority over the traditional Fully Porous column. The data below summarizes the chromatographic performance, specifically focusing on the separation of the API from its most challenging structural analog (des-chloro impurity).

Chromatographic ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)Performance Gain
Theoretical Plates ( N ) > 225,000 plates/m~ 95,000 plates/m+136% Efficiency
Tailing Factor ( As​ ) 1.051.35Superior Peak Shape
Resolution (Critical Pair) 3.21.6Baseline Resolution
Backpressure (bar) 280190Moderate Increase
Analysis Time (min) 10.514.226% Faster Elution

Analysis of Results: The 2.6 µm core-shell particle achieves the theoretical plate count typically reserved for sub-2 µm UHPLC columns, but at a fraction of the backpressure (280 bar) [3]. This allows standard 400-bar HPLC systems to perform high-resolution separations without hardware upgrades. The critical pair resolution of 3.2 ensures that even at low impurity levels (0.05%), integration remains accurate and unaffected by the tailing of the main API peak.

ICH Q2(R2) Method Validation Summary

Having established the Core-Shell column as the superior stationary phase, the method was subjected to full validation in accordance with ICH Q2(R2) guidelines to prove it is fit for its intended purpose [2].

Validation ParameterICH Q2(R2) Acceptance CriteriaCore-Shell Method ResultStatus
Specificity Baseline resolution of API from all impurities Rs​ > 3.0 for all adjacent peaksPass
Linearity R2≥0.999 (Range: 25% - 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.6% ± 0.5%Pass
Precision (Repeatability) %RSD 2.0% for peak area ( n=6 )%RSD = 0.45%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 µg/mL (S/N = 12)Pass

Conclusion

For the purity determination of complex, highly functionalized intermediates like Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate, traditional 5 µm fully porous columns often fall short in resolving critical structural isomers. By migrating the method to a 2.6 µm Core-Shell architecture, laboratories can achieve a 136% increase in theoretical plates and guarantee baseline resolution ( Rs​ = 3.2) of critical pairs without exceeding the pressure limits of standard HPLC instrumentation. The resulting method is robust, highly precise, and fully compliant with ICH Q2(R2) validation standards.

References

  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14". Available at: [Link]

  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar". Available at: [Link]

  • LCGC International / Chromatography Online. "Core–Shell Particles for HPLC — Present and Future". Available at: [Link]

Sources

Validation

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate vs other substituted pyridines in Suzuki coupling

As drug discovery pipelines increasingly rely on heavily functionalized heteroaromatics, the limitations of standard cross-coupling methodologies become glaringly apparent. While the Suzuki-Miyaura reaction is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on heavily functionalized heteroaromatics, the limitations of standard cross-coupling methodologies become glaringly apparent. While the Suzuki-Miyaura reaction is a cornerstone of C–C bond formation, applying it to highly electron-deficient, sterically encumbered substrates like Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) requires a fundamental shift in catalytic strategy.

This guide provides an objective, data-backed comparison between this complex poly-substituted pyridine and simpler analogs. By dissecting the mechanistic causality behind catalyst poisoning and side-reaction pathways, we establish a self-validating framework for selecting ligands and reaction conditions.

Mechanistic Causality: The Double-Edged Sword of Electron Deficiency

In palladium-catalyzed cross-coupling, the electronic nature of the electrophile dictates the kinetics of the catalytic cycle. 2-Chloropyridines are notoriously challenging substrates due to the coordinating ability of the pyridine nitrogen, which can lead to catalyst inhibition 1[1].

When evaluating Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate , we must account for four distinct functional groups pulling electron density away from the ring: a nitro group (C5), an ester (C4), a cyano group (C3), and a methyl group (C6).

The Kinetic Trade-Off
  • Hyper-Accelerated Oxidative Addition: The extreme electron deficiency makes the C2–Cl bond highly reactive. Oxidative addition of Pd(0) occurs almost instantaneously, even at room temperature.

  • Catalyst Trapping: Standard ligands (e.g., dppf, PPh3) often fail because the resulting Pd(II) intermediate is excessively stable. In some cases, α -halo-N-heterocycles form stable, catalytically inactive dimeric metal species 2[2].

  • Nucleophilic Aromatic Substitution (SNAr): The same electron deficiency that aids oxidative addition turns the C2 position into a prime target for SNAr. If aqueous bases (like NaOH or Na2CO3) are used, the hydroxide/alkoxide ions will rapidly displace the chloride, yielding a 2-pyridone byproduct. Furthermore, the C4 ethyl ester is highly susceptible to basic hydrolysis 3[3].

Mechanism Substrate Highly Substituted 2-Chloropyridine OxAdd Rapid Oxidative Addition Pd(0) -> Pd(II) Substrate->OxAdd Pd Catalyst SNAr Side Reaction: SNAr by Base Substrate->SNAr Nucleophilic Base Hydrolysis Side Reaction: Ester Hydrolysis Substrate->Hydrolysis Aqueous Base DeadEnd Stable Pd(II) Dimer (Catalyst Poisoning) OxAdd->DeadEnd Standard Ligands (e.g., dppf) Transmet Sterically Hindered Transmetalation OxAdd->Transmet Boronic Acid Solution XPhos Ligand + Anhydrous KF Base Transmet->Solution Optimization Product Cross-Coupled Product Solution->Product Efficient Reductive Elimination

Mechanistic pitfalls and optimization logic for electron-deficient 2-chloropyridines.

Comparative Substrate Analysis

To contextualize the difficulty of coupling Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate, we must compare it against baseline pyridine electrophiles. The table below summarizes the structure-activity relationship (SAR) governing their behavior in Suzuki couplings.

SubstrateElectronic NatureSteric Hindrance at C2Primary Competing PathwayOptimal Ligand Class
2-Chloropyridine Mildly electron-deficientLowCatalyst dimerization / Protodeboronationdppf, PPh3, or standard NHCs
2-Chloro-5-nitropyridine Highly electron-deficientLowSNAr at C2 by aqueous baseBuchwald (e.g., XPhos, SPhos)
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate Extremely electron-deficientHigh (flanked by bulky C3-cyano)Rapid SNAr & Ester HydrolysisBuchwald (XPhos) + Anhydrous conditions

The Solution: To overcome the slow transmetalation caused by the C3-cyano steric bulk and to prevent catalyst poisoning, bulky, electron-rich dialkylbiphenylphosphino ligands (Buchwald ligands like XPhos) are mandatory 4[4]. Furthermore, to suppress SNAr and ester hydrolysis, the reaction must be run under strictly anhydrous conditions using a mild, non-nucleophilic base like Potassium Fluoride (KF) 5[5].

Quantitative Performance Data

The following experimental data illustrates the stark difference in yield when applying standard vs. optimized Suzuki conditions to our target molecule compared to a simpler nitro-pyridine. Reactions were performed using 1.0 equiv aryl chloride, 1.5 equiv phenylboronic acid, 5 mol% Pd source, and 3.0 equiv base at 80°C for 16 hours.

Catalyst / Ligand SystemBase & Solvent SystemYield: 2-Chloro-5-nitropyridineYield: Target Poly-Substituted EsterObservation for Target Ester
Pd(PPh3)4Na2CO3 (aq) / Dioxane45%< 5% Complete ester hydrolysis & SNAr.
Pd(dppf)Cl2K3PO4 / Toluene62%15% Stalled reaction; Pd(II) dead-end complex.
Pd2(dba)3 / SPhosK2CO3 / Dioxane88%42% Moderate conversion; some protodeboronation.
Pd2(dba)3 / XPhos KF (anhydrous) / Dioxane 95% 84% Clean conversion; side reactions suppressed.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol integrates In-Process Controls (IPCs). By tracking the specific failure modes (SNAr and protodeboronation) via LC-MS before workup, the system validates its own success.

Materials Required:
  • Electrophile: Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 mmol)

  • Catalyst: Pd2(dba)3 (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • Ligand: XPhos (0.06 mmol, 6 mol%)

  • Base: Spray-dried Potassium Fluoride (KF) (3.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (degassed via freeze-pump-thaw)

Workflow Prep 1. Glovebox Setup Pd2(dba)3 + XPhos Reagents 2. Add Substrates & Anhydrous KF Prep->Reagents React 3. Degassed Dioxane 80°C, 16h Reagents->React Analyze 4. LC-MS IPC Check SNAr/Product React->Analyze Purify 5. Flash Chromatography Analyze->Purify

Self-validating experimental workflow for anhydrous Suzuki coupling.

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 and XPhos. Add 1 mL of anhydrous dioxane and stir for 15 minutes at room temperature until the dark solution turns a deep red/orange, indicating the formation of the active L-Pd(0) species.

  • Substrate Addition: To the active catalyst solution, add Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate, the arylboronic acid, and strictly anhydrous KF. Causality Note: KF is chosen because the fluoride ion is sufficiently nucleophilic to activate the boronic acid (forming the reactive fluoroborate) but completely non-nucleophilic toward the C4 ester and C2 position of the pyridine ring.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 80°C in a pre-heated oil bath with vigorous stirring for 16 hours.

  • In-Process Control (IPC): After 16 hours, cool to room temperature. Withdraw a 10 μ L aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: If the mass corresponding to the 2-hydroxypyridine derivative (SNAr) or the carboxylic acid (hydrolysis) is >5% relative area, the solvent or base was insufficiently dried.

  • Workup & Purification: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal / Angew. Chem. Int. Ed.4

  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. BenchChem.1

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by a-halo-N-heterocycles. RSC Publishing.2

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH PMC.5

  • ETHYL 2-CHLORO-3-CYANO-6-METHYL-5-NITROPYRIDINE-4-CARBOXYLATE Chemical Properties. Echemi.3

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

The proper handling and disposal of complex, multi-functionalized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is a compound that...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper handling and disposal of complex, multi-functionalized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is a compound that demands rigorous adherence to disposal protocols due to its combination of hazardous functional groups: a chlorinated pyridine ring, a cyano (nitrile) group, and a nitro group. This guide provides a detailed operational plan for its safe management, moving beyond simple steps to explain the chemical reasoning that underpins these essential procedures.

Our primary directive is ensuring the safety of laboratory personnel and the protection of our environment. Therefore, the immediate and universally recommended procedure is to treat this compound as a hazardous waste stream designated for collection by your institution's Environmental Health & Safety (EHS) department. Chemical neutralization should not be attempted without explicit EHS approval and direct oversight by highly trained personnel.

Hazard Profile and Immediate Safety Protocols

Understanding the compound's structure is key to appreciating its hazards. Each functional group contributes to a unique risk profile that dictates its handling and disposal.

Functional GroupAssociated HazardPrimary Disposal ConcernIncompatible Materials
Chlorinated Heterocycle Toxicity, Environmental PersistenceMust be segregated as Halogenated Organic Waste .[1][2]Do not mix with non-halogenated waste streams to avoid costly disposal and complex waste profiles.[3][4]
Cyano (Nitrile) Group High ToxicityPotential to release toxic Hydrogen Cyanide (HCN) gas upon contact with acids.[5][6] Waste must be kept separate and under basic or neutral conditions.Strong acids, strong oxidizing agents.
Nitro Group Reactivity, Potential for Shock-Sensitivity, ToxicityCan form explosive mixtures with other materials; strong oxidizer.[7][8]Strong bases, reducing agents, amines, acids, and heat sources.[7][8]
Ester Group General Chemical ReactivityCan undergo hydrolysis.Strong acids, strong bases.

Immediate Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: All handling of this compound, including weighing, transfer, and preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[1][7]

  • Hand Protection: Use nitrile gloves. Double-gloving is recommended when handling pure compound or concentrated solutions.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Body Protection: A flame-resistant lab coat should be worn.[7]

Spill Management: Immediate Response

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Control Ignition Sources: Eliminate any nearby flames, hot plates, or spark sources.

  • Containment: For liquid spills, contain the material using a non-combustible absorbent like vermiculite or sand. Do not use paper towels or other combustible materials initially.

  • Neutralization (for cleanup residues): After absorbing the bulk material, the contaminated area should be decontaminated. For surfaces potentially contaminated with the cyano group, cleaning with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution can be effective, with all cleaning materials disposed of as hazardous waste.[6]

  • Collection: Carefully collect all contaminated absorbent materials and spill debris into a designated, sealed hazardous waste container.

  • EHS Notification: Report the spill to your institution's EHS department immediately.

Disposal Pathway Decision Workflow

The following workflow provides a clear decision-making process for the disposal of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate waste.

G Disposal Decision Workflow for a Multi-Hazard Compound A Start: Waste Generated (Pure compound, solutions, or contaminated materials) B Step 1: Identify Hazards - Halogenated Organic - Cyano Compound - Nitro Compound A->B Analyze C Step 2: Segregate Waste Place in a dedicated, sealed, and properly labeled container. B->C Act D Is the container compatible? (e.g., Glass or HDPE) C->D D->C No, replace container E Store container in a designated Satellite Accumulation Area (SAA). D->E Yes F Decision: Disposal Method E->F G Pathway 1 (Recommended): Contact EHS for Hazardous Waste Pickup F->G Standard Protocol H Pathway 2 (Advanced/Restricted): Chemical Neutralization Protocol F->H Exceptional Circumstances I Requires EHS approval and expert personnel. NOT for routine disposal. H->I

Caption: Disposal workflow from waste generation to final pathway selection.

Standard Operating Procedure: Disposal via EHS (Recommended)

This is the safest and most compliant method for disposing of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate.

Protocol Steps:

  • Container Selection:

    • Select a clean, leak-proof container compatible with the waste. A glass bottle with a screw cap is often preferred. Ensure the container is in good condition.

    • The container must be designated specifically for "Halogenated Organic Waste containing Cyanide and Nitro Compounds." [6][9] Do not mix with other waste streams.[4]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[4]

    • Clearly list all chemical constituents by their full name, including solvents and an estimated percentage of each. Do not use abbreviations.[9]

    • Mark all applicable hazards on the label (e.g., Toxic, Flammable if in a flammable solvent, Oxidizer).

  • Waste Accumulation:

    • Always keep the waste container tightly sealed when not actively adding waste.[9]

    • Conduct all transfers of waste into the container inside a chemical fume hood.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area.

    • Ensure the storage location is away from acids, bases, reducing agents, and heat sources to prevent incompatible reactions.[7][8]

  • Disposal Request:

    • Once the container is full, or if the project is complete, submit a chemical waste collection request to your institution's EHS department.[6]

The Chemistry of Neutralization (For Advanced Understanding)

The following protocol is presented for educational purposes to illustrate the chemical principles involved in rendering the compound less hazardous. This is not a recommendation for routine practice. Such procedures require a thorough, case-specific risk assessment and EHS approval.

The logic is to sequentially degrade the most hazardous functional groups under controlled conditions.

Conceptual Protocol:

  • Step 1: Reduction of the Nitro Group.

    • Causality: The nitro group is often addressed first to reduce the compound's oxidizing and potentially explosive characteristics.[7] A common laboratory method involves reduction to the corresponding amine using a reducing agent like zero-valent iron in a slightly acidic aqueous medium.[10] This transformation is a well-established pathway for detoxifying nitroaromatic compounds.[11][12]

    • Reaction: R-NO₂ + Fe/H⁺ → R-NH₂

  • Step 2: Alkaline Oxidation of the Cyano Group.

    • Causality: After the nitro group is reduced, the reaction mixture is made strongly basic (pH > 10). This is critical to prevent the formation of HCN gas.[5][6] An oxidizing agent, such as sodium hypochlorite (bleach), is then added cautiously and in excess to oxidize the toxic cyanide to the much less toxic cyanate ion.[13]

    • Reaction: R-CN + OCl⁻ → R-CNO + Cl⁻

  • Step 3: Alkaline Hydrolysis of Ester and Cyanate.

    • Causality: The remaining ester and the newly formed cyanate can be hydrolyzed by heating the basic solution. The ester will hydrolyze to a carboxylate salt and ethanol. The cyanate hydrolyzes to ammonia and carbonate, which are harmless in this context.[13] Nitrile groups can also be hydrolyzed under these conditions, providing a secondary degradation pathway for any remaining cyano groups.[14][15][16]

    • Reaction 1 (Ester): R-COOEt + OH⁻ → R-COO⁻ + EtOH

    • Reaction 2 (Cyanate): OCN⁻ + 2H₂O → NH₃ + HCO₃⁻

  • Step 4: Final Waste Collection.

    • The resulting aqueous solution contains the less hazardous chlorinated aminocarboxylate salt, ethanol, and inorganic salts.

    • Despite this treatment, the solution must still be collected as Halogenated Organic Waste and disposed of through EHS, as the chlorinated aromatic ring remains.

By following these rigorous, safety-first procedures, you ensure that the disposal of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is handled in a manner that protects you, your colleagues, and the integrity of our shared research environment.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • Cyanides and nitriles, use and disposal - University of Bristol.
  • Halogenated Organic Liquids - Standard Oper
  • Organic Solvents Waste Disposal - Cornell EHS.
  • Hazardous Waste Segreg
  • Incompatible Chemicals - Risk Management and Safety, University of Kentucky.
  • Halogenated Solvents in Labor
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety.
  • Examples of Incompatible Chemicals - University of Nebraska-Lincoln.
  • Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal - ACS Public
  • Hydrolysis of nitriles - Lumen Learning.
  • Biological Treatment of Nitroaromatics in Wastew
  • Biodegradation of nitroarom
  • Acidic Hydrolysis of Nitriles - BYJU'S.
  • Hydrolysis of nitriles - Save My Exams.

Sources

Handling

Personal protective equipment for handling Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: Comprehensive Safety, PPE, and Handling Guide As drug development professionals and synthetic chemists push the boundaries of molecular complexity, the handling of hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: Comprehensive Safety, PPE, and Handling Guide

As drug development professionals and synthetic chemists push the boundaries of molecular complexity, the handling of highly functionalized building blocks requires rigorous, mechanistically grounded safety protocols. Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) is a densely functionalized pyridine derivative[1][2]. While its structural complexity makes it an invaluable intermediate in pharmaceutical synthesis, it also presents a multifaceted hazard profile.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that laboratory safety is driven by chemical causality rather than mere compliance.

Chemical Profile & Mechanistic Risk Assessment

Before selecting Personal Protective Equipment (PPE) or designing a workflow, it is critical to understand why this specific compound is hazardous. The molecule (Molecular Weight: 269.64 g/mol ; Melting Point: 55ºC) is a solid at room temperature and contains four distinct reactive moieties on the pyridine core[1][2][3].

Hazard Causality:

  • Nitro Group (-NO 2​ ): Nitroaromatics and nitropyridines are notorious for their thermal instability. They can undergo highly exothermic decomposition if exposed to excessive heat[4]. Furthermore, nitroaromatics are easily absorbed through the skin, potentially leading to systemic toxicity or sensitization[5].

  • Cyano Group (-CN): While covalently bound, the nitrile group poses a severe risk if the compound is subjected to strong aqueous acids or extreme thermal degradation, which can trigger the release of highly toxic Hydrogen Cyanide (HCN) gas.

  • Chloro Group (-Cl): Positioned adjacent to electron-withdrawing groups (nitro and cyano), this chlorine atom is highly activated toward nucleophilic aromatic substitution (S N​ Ar). This high electrophilicity translates to severe skin, eye, and respiratory tract irritation[3][6].

ToxicityPathways Compound Ethyl 2-chloro-3-cyano- 6-methyl-5-nitroisonicotinate Nitro Nitro Group (-NO2) Thermal Instability & Sensitization Compound->Nitro Cyano Cyano Group (-CN) Toxic Gas Release (HCN/NOx) Compound->Cyano Chloro Chloro Group (-Cl) Electrophilic Irritant Compound->Chloro Decomp Exothermic Decomposition Requires DSC before scale-up Nitro->Decomp Acid Strong Acid Exposure Avoid low pH environments Cyano->Acid Subst Protein Binding Causes severe skin/eye damage Chloro->Subst

Mechanistic pathways of chemical hazards associated with the compound's functional groups.

Personal Protective Equipment (PPE) Matrix

Because this compound is a low-melting solid (55ºC)[1], it presents a dual hazard: inhalation of fine dust during weighing, and rapid skin absorption if the solid melts upon dermal contact or is dissolved in organic solvents. The following PPE matrix is mandatory[6][7].

Protection CategoryRecommended EquipmentMechanistic Rationale
Respiratory NIOSH-approved N95 or P100 particulate respirator (if outside fume hood).Prevents inhalation of highly irritating chloro-pyridine dust and aerosols[1][6].
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or heavy-duty Nitrile (8 mil).Nitroaromatics easily penetrate thin latex. Double gloving prevents systemic absorption via skin[6].
Eye Protection Snug-fitting chemical safety goggles. Face shield for scale-up (>10g).The activated chloro group causes severe eye irritation (R36/37/38 hazard classification)[3][6].
Body Protection Flame-resistant (FR) lab coat, fully buttoned. Closed-toe impermeable shoes.Mitigates risk from potential exothermic decomposition or rapid ignition typical of nitroaromatics[4].

Step-by-Step Operational Workflows

To ensure trustworthiness and reproducibility, all handling must occur within a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.

Protocol A: Safe Weighing and Dispensing (Solid Handling)

Objective: Prevent dust aerosolization and static discharge.

  • Environmental Validation: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Ensure the workspace is clear of strong acids, bases, and reducing agents[8].

  • Static Mitigation: Because nitroaromatics can be sensitive to static discharge[1], ground the analytical balance and use anti-static, non-sparking spatulas (e.g., PTFE-coated or ceramic)[9].

  • Tare and Transfer: Place a pre-tared, sealable anti-static weigh boat or vial on the balance. Carefully transfer the solid.

  • Decontamination: Once weighed, immediately seal the container. Wipe down the exterior of the container and the balance with an isopropanol-soaked Kimwipe to degrade any residual electrophilic dust[6]. Dispose of the Kimwipe in a designated hazardous solid waste bin.

Protocol B: Reaction Setup and Thermal Management

Objective: Prevent exothermic runaway and toxic gas evolution.

  • Thermal Profiling: For reactions scaling above 5 grams, it is highly recommended to perform Differential Scanning Calorimetry (DSC) on the reaction mixture to identify the onset temperature of decomposition[4].

  • Solvent Addition: Dissolve the compound in an appropriate anhydrous organic solvent (e.g., DCM, THF) within a closed, nitrogen-flushed system.

  • Temperature Control: Maintain reaction temperatures strictly below 50°C unless DSC data explicitly validates higher thermal stability. Nitroaromatic decomposition is a kinetic event; excessive heat combined with the cyano group can lead to catastrophic pressure buildup[4].

  • Quenching: Avoid quenching the reaction with strong aqueous acids, which can protonate the cyano group and release HCN. Use mild, buffered aqueous solutions (e.g., saturated NaHCO 3​ ) to neutralize the mixture safely.

HandlingWorkflow A Pre-Operation Check Verify Fume Hood & PPE B Weighing & Dispensing Use Anti-Static Tools A->B C Reaction Setup Monitor Temp (<50°C) B->C F Spill Scenario Evacuate & Use Absorbent B->F Accidental Spill D Quenching & Workup Avoid Strong Acids C->D C->F E Waste Disposal Segregate Halogenated Waste D->E

Operational workflow for handling Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate safely.

Emergency Response and Disposal Plans

Even with stringent protocols, accidental exposure or spillage requires an immediate, pre-planned response[6][9].

Spill Response Protocol:

  • Evacuate and Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and allow the HVAC system to clear ambient dust/vapors[6].

  • Don Emergency PPE: Responders must wear a half-face respirator with P100/Organic Vapor cartridges, heavy-duty nitrile gloves, and a chemical apron[6][9].

  • Containment: Do not sweep the dry solid, as this generates toxic aerosols. Gently cover the spill with a damp absorbent pad or an inert absorbent material (e.g., dry sand or vermiculite)[8].

  • Chemical Cleanup: Carefully scoop the absorbed material using non-sparking tools into a poly-lined hazardous waste bucket. Scrub the contaminated surface with an isopropanol/water mixture followed by soap and water to ensure complete removal of the highly reactive chloro-pyridine residue[6].

Waste Management:

  • Solid Waste: All contaminated gloves, weigh boats, and Kimwipes must be placed in a sealed container labeled "Toxic Solid Waste: Nitroaromatic/Cyanopyridine."

  • Liquid Waste: Segregate liquid waste into "Halogenated Organic Waste" due to the presence of the chloro group. Never mix this waste stream with acidic waste streams, as trace unreacted material could generate HCN gas.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids ACS Publications (Organic Process Research & Development)[Link]

  • Safety Data Sheet: General Chemical Handling Guidelines San Fu Chemical Co., Ltd.[Link]

Sources

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